Atranol
Description
2,6-Dihydroxy-4-methylbenzaldehyde has been reported in Lethariella cladonioides, Cladonia rangiferina, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dihydroxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-7(10)6(4-9)8(11)3-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASONGFGOLHLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200574 | |
| Record name | 2,6-Dihydroxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-37-4 | |
| Record name | Benzaldehyde, 2,6-dihydroxy-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dihydroxy-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Atranol Biosynthesis Pathway in Lichens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atranorin (B1665829), a β-orcinol depside, is a prominent secondary metabolite found in a wide variety of lichen species. It plays a significant role in the chemical defense of lichens and has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the atranol biosynthesis pathway, detailing the genetic and enzymatic machinery, experimental methodologies for its study, and the current understanding of its regulation.
The this compound Biosynthetic Gene Cluster and Pathway
The biosynthesis of atranorin is orchestrated by a dedicated biosynthetic gene cluster (BGC) that encodes a suite of enzymes responsible for the assembly and modification of the atranorin molecule.[1][2]
The Atranorin Biosynthetic Gene Cluster (BGC)
Genetic studies have identified a syntenic BGC responsible for atranorin production in various lichen-forming fungi.[1][2] This cluster typically contains the following key genes:
-
atr1 : Encodes a non-reducing polyketide synthase (NR-PKS), the core enzyme of the pathway.
-
atr2 : Encodes a cytochrome P450 monooxygenase, a tailoring enzyme responsible for oxidation steps.
-
atr3 : Encodes an O-methyltransferase, another tailoring enzyme involved in methylation.
-
atr4 : A putative transporter gene, likely involved in the secretion or localization of atranorin.
The Proposed Biosynthetic Pathway
The biosynthesis of atranorin from basic metabolic precursors is a multi-step enzymatic process:
-
Polyketide Assembly: The pathway initiates with the iterative condensation of one molecule of acetyl-CoA and three molecules of malonyl-CoA by the Atr1 PKS. This process forms two molecules of 3-methylorsellinic acid (3-MOA).[1]
-
Depside Formation: The Atr1 enzyme also catalyzes the intermolecular esterification (depside linkage) of two 3-MOA units to form the depside 4-O-demethylbarbatic acid .
-
Oxidation: The cytochrome P450 monooxygenase, Atr2 , catalyzes the hydroxylation of a methyl group on one of the phenolic rings of 4-O-demethylbarbatic acid, leading to the formation of proatranorin III .
-
Methylation: Finally, the O-methyltransferase, Atr3 , transfers a methyl group to a carboxyl group, completing the synthesis of atranorin .
Quantitative Data
Quantitative data on the this compound biosynthesis pathway, such as enzyme kinetics and metabolite concentrations, are crucial for understanding the efficiency and regulation of this metabolic route. While detailed kinetic parameters for the individual enzymes are not yet available in the literature, some studies have quantified atranorin levels in lichens under various conditions.
Table 1: Concentration of Atranorin in Lichen Species
| Lichen Species | Atranorin Concentration (mg/g dry weight) | Condition | Reference |
| Stereocaulon alpinum | 12.49 ± 0.41 | Natural population | |
| Cladina rangiferina | Increased levels | High intensity visible light + UV-A | |
| Cladina rangiferina | Decreased accumulation | High intensity visible light + UV-A + UV-B |
Note: Further research is required to determine the kinetic properties (e.g., Km, kcat) of the Atr1, Atr2, and Atr3 enzymes and to quantify the yields of intermediates in both native lichens and heterologous expression systems.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genomic, molecular biology, and analytical chemistry techniques.
Heterologous Expression of Atranorin Biosynthesis Genes
Heterologous expression in a clean host fungus is a powerful technique to functionally characterize the genes of the atranorin BGC. The plant pathogenic fungus Ascochyta rabiei has been successfully used for this purpose.
Experimental Workflow for Heterologous Expression:
Detailed Methodology (General Outline):
-
Gene Amplification: The open reading frames of atr1, atr2, and atr3 are amplified from the genomic DNA of an atranorin-producing lichen (e.g., Stereocaulon alpinum) using high-fidelity DNA polymerase.
-
Vector Construction: The amplified genes are cloned into fungal expression vectors under the control of strong constitutive promoters.
-
Agrobacterium tumefaciens-mediated Transformation: The expression vectors are introduced into Agrobacterium tumefaciens. The engineered Agrobacterium is then co-cultivated with conidia of a "clean host" strain of Ascochyta rabiei (a strain that does not produce interfering secondary metabolites).
-
Selection and Cultivation: Transformed fungal colonies are selected on a medium containing an appropriate antibiotic. Positive transformants are then grown in liquid culture for metabolite production.
-
Metabolite Analysis: The fungal culture is extracted with a suitable organic solvent (e.g., ethyl acetate), and the extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the produced compounds.
Extraction and Quantification of Atranorin by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the extraction and quantification of atranorin from lichen thalli and fungal cultures.
Protocol Outline:
-
Sample Preparation: A known weight of dried and ground lichen material is extracted with a suitable solvent (e.g., acetone (B3395972) or acetonitrile) overnight.
-
Extraction: The extract is filtered, and the solvent is evaporated under reduced pressure.
-
Sample Reconstitution: The dried extract is redissolved in a known volume of a suitable solvent, often the mobile phase used for HPLC analysis.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of methanol (B129727) or acetonitrile (B52724) and acidified water (e.g., with 1% phosphoric acid) is common. For example, an isocratic mobile phase of 82:18 methanol:1% phosphoric acid can be used.
-
Detection: Atranorin is detected using a Diode Array Detector (DAD) at its absorbance maximum, typically around 254 nm.
-
Quantification: The concentration of atranorin in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a purified atranorin standard.
-
Regulation of this compound Biosynthesis
The production of atranorin, like many other lichen secondary metabolites, is thought to be tightly regulated in response to various internal and external cues. While the specific signaling pathways controlling this compound biosynthesis are not yet fully elucidated, general fungal signaling pathways are likely involved.
Environmental Factors
Environmental factors, particularly light, play a significant role in regulating atranorin production.
-
UV Radiation: Studies have shown that UV-A radiation can induce the accumulation of atranorin in some lichens, suggesting a photoprotective role for this compound. However, the presence of UV-B radiation may negate this effect.
-
Temperature and Hydration: Temperature and the hydration state of the lichen thallus are also known to influence the production of secondary metabolites, although specific quantitative data for atranorin are limited.
Signaling Pathways
While direct evidence is still emerging, it is hypothesized that conserved fungal signaling pathways, such as G-protein coupled receptor (GPCR) signaling, mitogen-activated protein kinase (MAPK) cascades, and cAMP-dependent pathways, are involved in transducing environmental signals to regulate the expression of the atranorin BGC. The presence of expanded families of GPCRs in some lichen-forming fungi suggests their importance in sensing and responding to the environment, which could include the regulation of secondary metabolism.
Note: This diagram represents a generalized and hypothetical model. The precise components and interactions of the signaling pathways that regulate this compound biosynthesis are an active area of research.
Conclusion
The elucidation of the this compound biosynthesis pathway represents a significant advancement in our understanding of lichen secondary metabolism. The identification of the atranorin BGC and the functional characterization of its constituent genes through heterologous expression have provided a clear roadmap for the production of this and potentially other valuable lichen compounds. Future research will likely focus on unraveling the detailed enzymatic mechanisms, quantifying the pathway's efficiency, and dissecting the intricate regulatory networks that govern atranorin production in response to environmental cues. This knowledge will be invaluable for the sustainable production of atranorin and other lichen metabolites for potential applications in medicine and industry.
References
A Technical Guide to the Chemical Synthesis of Atranol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atranol (2,6-dihydroxy-4-methylbenzaldehyde) is a naturally occurring phenolic aldehyde found in various lichen species. It is a key component of oakmoss absolute, a valuable ingredient in the fragrance industry. Beyond its aromatic properties, this compound and its derivatives have garnered significant interest in the scientific community for their potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The synthesis of this compound is therefore of considerable importance for both academic research and industrial applications, enabling access to this molecule and its analogues for further investigation and development.
This technical guide provides an in-depth overview of the primary chemical synthesis methods for this compound. It includes detailed experimental protocols for key reactions, a comparative summary of quantitative data, and visualizations of the synthetic pathways to facilitate a comprehensive understanding of the available methodologies.
Synthetic Strategies for this compound
The chemical synthesis of this compound primarily revolves around the formylation of orcinol (B57675) (5-methylbenzene-1,3-diol) or its derivatives. Orcinol is a readily available starting material that possesses the core benzene (B151609) ring with the required hydroxyl and methyl substituents. The main challenge in the synthesis of this compound lies in achieving regioselective formylation at the C2 position, ortho to both hydroxyl groups. Several classical and modern organic reactions have been employed to achieve this transformation, with varying degrees of success in terms of yield and selectivity.
This guide will focus on two prominent and well-documented methods for the synthesis of this compound:
-
The Gattermann Reaction: A classic method for the formylation of phenols.
-
Multi-step Synthesis via Ortho-lithiation: A more modern approach that offers high regioselectivity.
Method 1: The Gattermann Reaction
The Gattermann reaction is a well-established method for the formylation of electron-rich aromatic compounds, such as phenols.[1][2] In the context of this compound synthesis, the reaction involves the treatment of orcinol with a formylating agent generated in situ from zinc cyanide and hydrogen chloride.[3][4] This method offers a direct route to this compound and can provide good yields.
Experimental Protocol
The following protocol is adapted from established procedures for the Gattermann formylation of phenols.[3]
Materials:
-
Anhydrous Orcinol
-
Zinc Cyanide (Zn(CN)₂)
-
Anhydrous Ether
-
Hydrogen Chloride (HCl) gas
-
Water
-
Boneblack (activated carbon)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a gas inlet, place 20 g of thoroughly dried orcinol and a molar excess (1.5 equivalents per hydroxyl group) of zinc cyanide. Add 150-200 mL of anhydrous ether to the mixture.
-
Introduction of HCl: Begin stirring the suspension and pass a rapid stream of dry hydrogen chloride gas through the mixture. The zinc cyanide will gradually dissolve, and the solution will become milky.
-
Formation of the Aldimine Hydrochloride: Continue passing HCl gas through the solution. The aldimine hydrochloride intermediate will begin to separate as an oil, which will then solidify over a period of 10 to 30 minutes.
-
Hydrolysis: After the reaction is complete, decant the ether. Add 100 mL of water to the solid aldimine hydrochloride and boil the mixture for 2-3 minutes to induce hydrolysis.
-
Isolation and Purification: Filter the hot solution and allow it to cool. The product, this compound, will crystallize from the solution. For further purification, the crude product can be recrystallized from water with the addition of boneblack to decolorize the solution.
Quantitative Data
The Gattermann reaction for the synthesis of this compound is reported to be high-yielding.
| Parameter | Value | Reference |
| Starting Material | Anhydrous Orcinol | |
| Key Reagents | Zn(CN)₂, HCl | |
| Solvent | Anhydrous Ether | |
| Reported Yield | ~85% | |
| Melting Point | 178-180 °C |
Synthetic Pathway
Caption: The Gattermann synthesis of this compound from Orcinol.
Method 2: Multi-step Synthesis via Ortho-lithiation
A more contemporary approach to the synthesis of this compound involves a multi-step sequence that begins with the protection of the hydroxyl groups of orcinol. This is followed by a highly regioselective ortho-lithiation, formylation, and finally, deprotection to yield the desired product. This method, while longer, can offer excellent control over the position of formylation.
Experimental Protocol
The following is a general protocol based on a reported multi-step synthesis of this compound.
Step 1: Protection of Hydroxyl Groups
-
Dissolve orcinol in a suitable solvent (e.g., anhydrous DMF).
-
Add a protecting group reagent (e.g., methoxymethyl chloride, MOM-Cl) in the presence of a base (e.g., sodium hydride, NaH) to form the di-protected orcinol derivative.
-
Isolate and purify the protected intermediate.
Step 2: Ortho-lithiation and Formylation
-
Dissolve the protected orcinol in an anhydrous etheral solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
-
Add a strong base, such as n-butyllithium (n-BuLi), to effect ortho-lithiation.
-
Introduce a formylating agent (e.g., anhydrous DMF) to the reaction mixture.
-
Quench the reaction and perform an aqueous workup to isolate the protected this compound derivative.
Step 3: Deprotection
-
Dissolve the protected this compound derivative in a suitable solvent (e.g., methanol).
-
Add an acid catalyst (e.g., acetyl chloride or HCl) to remove the protecting groups.
-
Isolate and purify the final product, this compound.
Quantitative Data
This multi-step synthesis has been reported to provide a good overall yield.
| Parameter | Value |
| Starting Material | Orcinol |
| Number of Steps | 4 |
| Key Steps | Protection, Ortho-lithiation, Formylation, Deprotection |
| Overall Yield | 39% |
Synthetic Pathway
Caption: Multi-step synthesis of this compound via ortho-lithiation.
Spectroscopic Data for this compound
The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques. The following are typical spectroscopic data for this compound (2,6-dihydroxy-4-methylbenzaldehyde).
| Spectroscopic Technique | Key Data |
| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, methyl protons, and hydroxyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups. |
Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.
Conclusion
The chemical synthesis of this compound can be achieved through several effective methods, with the Gattermann reaction and the multi-step ortho-lithiation strategy being two of the most prominent. The choice of method will depend on factors such as the desired yield, scalability, and the availability of reagents and equipment. The Gattermann reaction offers a more direct route with a high reported yield, while the ortho-lithiation method provides excellent regioselectivity. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs. Further research into optimizing these methods and exploring novel synthetic routes will continue to be of interest to the scientific community.
References
Physicochemical Properties of Atranol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atranol (2,6-dihydroxy-4-methylbenzaldehyde) is a naturally occurring phenolic compound and a known contact allergen.[1][2] It is primarily recognized as a degradation product of atranorin (B1665829), a major secondary metabolite found in lichens, particularly in oakmoss (Evernia prunastri).[3] The presence of this compound in oakmoss absolute, a prized ingredient in the fragrance industry, has prompted significant research into its physicochemical properties to understand its stability, reactivity, and biological interactions, particularly in the context of skin sensitization.[1][4] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₈O₃ | [5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | Colorless or yellowish crystal or crystalline powder | |
| Melting Point | 135-138 °C | |
| Boiling Point | Not available | [4] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water. | |
| pKa | Not experimentally determined in cited literature. As a substituted phenol, it is expected to be a weak acid. | [4] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and quantification of this compound. The following table summarizes key spectroscopic data.
| Spectroscopic Technique | Key Data/Observations |
| ¹H NMR | Provides information on the chemical environment of protons, including aromatic protons, the methyl group, hydroxyl groups, and the aldehyde proton. |
| ¹³C NMR | Reveals the carbon skeleton of the molecule, including signals for the aromatic carbons, methyl carbon, and the carbonyl carbon of the aldehyde. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=O (aldehyde), and C=C (aromatic) functional groups are expected. The region between 1500-900 cm⁻¹ is often considered the fingerprint region for phenolic compounds.[6] |
| UV-Vis Spectroscopy | Used for quantitative analysis, with absorbance measured in the UV range. The spectra of phenolic compounds are typically recorded between 200-500 nm.[7] |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecular ion and its fragmentation pattern, which is crucial for identification and structural confirmation. |
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for key experiments.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed)
Procedure:
-
Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Solubility
This protocol provides a qualitative assessment of solubility in different solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Pipettes or droppers
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the solvent (e.g., water, ethanol (B145695), diethyl ether) is added to the test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by shaking for a set period to facilitate dissolution.
-
Observation: The solution is visually inspected for the presence of undissolved solid. The solubility is categorized as soluble, slightly soluble, or insoluble based on the extent of dissolution.
UV-Vis Spectroscopy for Quantitative Analysis
UV-Vis spectroscopy is a common method for quantifying this compound in solutions.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation: A stock solution of this compound of a known concentration is prepared in a suitable solvent (e.g., ethanol or acetonitrile-water mixture). A series of standard solutions of lower concentrations are then prepared by serial dilution.
-
Blank Measurement: The spectrophotometer is zeroed using a cuvette filled with the pure solvent (the blank).
-
Standard Measurement: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound.
-
Calibration Curve: A calibration curve is constructed by plotting the absorbance values of the standard solutions against their corresponding concentrations.
-
Sample Measurement: The absorbance of the unknown sample solution is measured under the same conditions.
-
Concentration Determination: The concentration of this compound in the unknown sample is determined by interpolating its absorbance value on the calibration curve.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press, ATR accessory)
Procedure (using KBr pellet method):
-
Sample Preparation: A small amount of dry this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.
Apparatus:
-
High-field NMR spectrometer
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
Procedure:
-
Sample Preparation: A small amount of pure this compound (5-10 mg) is dissolved in a deuterated solvent (approximately 0.6-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[8]
-
Spectrometer Setup: The NMR tube is placed in the spectrometer probe, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H NMR, this is typically a single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, signal integrations (for ¹H), and coupling patterns are analyzed to elucidate the structure of this compound.
Extraction of this compound from Lichens
This compound is often obtained as a degradation product of atranorin during the extraction of lichens.
Apparatus:
-
Soxhlet extractor or sonicator
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Filter paper and funnel
Procedure (General):
-
Sample Preparation: Dried and powdered lichen material is placed in a thimble for Soxhlet extraction or in a flask for sonication.
-
Extraction: The extraction is carried out with a suitable solvent, such as acetone (B3395972) or acetonitrile.[9][10] The choice of solvent and pH is critical, as atranorin can be unstable and degrade to this compound under certain conditions.[9][10] For instance, the presence of a strong base can lead to saponification, while acidic conditions can also affect stability.[9]
-
Solvent Removal: After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) to isolate this compound.
Formation and Biological Context
This compound is not typically synthesized directly by lichens in significant amounts but is rather formed from the degradation of atranorin during extraction and processing of the lichen material.[3]
While specific signaling pathways directly modulated by this compound are not extensively detailed in the provided search results, its primary biological significance lies in its role as a contact allergen.[1][2] The search for bioactive natural products is an active area of research, and compounds from lichens are being investigated for various biological activities.[11][12] However, for this compound itself, the focus remains on its allergenic properties. The compound Arzanol, which has shown activity against NF-κB and SIRT1 signaling pathways, should not be confused with this compound.[13]
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers, scientists, and drug development professionals in their work with this compound. A thorough understanding of these properties is fundamental for quality control, formulation development, and toxicological assessment, particularly in the cosmetic and fragrance industries. Further research to experimentally determine the pKa of this compound and to elucidate its specific interactions with biological signaling pathways would be of significant value.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Reduced content of chlorothis compound and this compound in oak moss absolute significantly reduces the elicitation potential of this fragrance material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ec.europa.eu [ec.europa.eu]
- 5. pdqscientific.com [pdqscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arzanol: A Review of Chemical Properties and Biological Activities [mdpi.com]
The Degradation of Atranol: A Technical Guide to Products, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atranol, a simple phenolic aldehyde, is a known degradation product of atranorin (B1665829), a compound naturally present in lichens such as oak moss (Evernia prunastri). While historically significant in the fragrance industry, this compound is a potent contact allergen, necessitating a thorough understanding of its stability and degradation pathways. This technical guide provides a comprehensive overview of the known and inferred degradation products and mechanisms of this compound, covering chemical, photochemical, and biological transformations. Detailed experimental protocols for degradation studies and quantitative analysis are provided, along with a summary of key quantitative data. Signaling pathways involved in this compound's allergenic effects are also discussed. This document is intended to be a valuable resource for researchers in toxicology, dermatology, and drug development investigating the stability, reactivity, and biological effects of this compound and related phenolic compounds.
Introduction
This compound (2,6-dihydroxy-4-methyl-benzaldehyde) is a monoaromatic compound that, along with the structurally similar chlorothis compound, is not found in significant amounts in the natural lichen itself.[1][2] Instead, it is primarily formed during the industrial processing of oak moss to create absolute, a valued ingredient in perfumery.[1][3] The degradation of the precursor depsides, atranorin and chloroatranorin, through solvolytic cleavage (e.g., hydrolysis or transesterification) leads to the formation of these allergenic aldehydes.[4] The significant sensitizing potential of this compound has led to restrictions on its presence in consumer products, driving the need for a deep understanding of its degradation. This guide will detail the transformation of this compound under various conditions.
Chemical Degradation
The primary chemical degradation pathway of relevance for this compound is its formation from atranorin. However, once formed, this compound itself is subject to further chemical transformations, particularly under forced degradation conditions.
Formation from Atranorin
The principal route to this compound is the degradation of atranorin, a depside composed of two monoaromatic units linked by an ester bond. During the extraction and processing of oak moss, the solvent and heat can cause the solvolysis of this ester linkage.
-
Mechanism: Transesterification and decarboxylation of the lichen depside atranorin.
Oxidative Degradation
Phenolic compounds like this compound are susceptible to oxidation. Forced degradation studies typically employ agents like hydrogen peroxide to simulate oxidative stress.
-
Potential Products: Oxidation of the aldehyde group to a carboxylic acid is a probable transformation. This would result in the formation of 2,6-dihydroxy-4-methylbenzoic acid . Further oxidation could lead to ring-opening products.
The diagram below illustrates the formation of this compound from atranorin.
Photochemical Degradation
While no specific studies on the photochemical degradation of this compound have been published, the behavior of structurally similar phenolic aldehydes, such as vanillin (B372448) and salicylaldehyde (B1680747), provides a strong basis for inferring its likely fate upon exposure to UV radiation.
Inferred Mechanisms and Products
-
Direct Photolysis: this compound is expected to absorb UV light, leading to its excitation and subsequent degradation. The photolysis of vanillin, a close analogue, proceeds via a short-lived triplet state that can generate radicals. This radical pathway can lead to a variety of products.
-
Photosensitized Degradation: In the environment, the presence of photosensitizers like nitrites can accelerate degradation, leading to nitrated derivatives and oligomers.
-
Potential Products:
-
2,6-dihydroxy-4-methylbenzoic acid: Through oxidation of the aldehyde group.
-
Dimeric and Oligomeric compounds: From radical-mediated coupling reactions.
-
Nitrated this compound derivatives: In the presence of nitrogen oxides and UV light.
-
The diagram below outlines the potential photochemical degradation pathways of this compound.
Biological Degradation & Metabolism
Enzymatic Degradation (In Vitro)
A specific enzymatic method has been developed for the intentional degradation of this compound in oakmoss absolute to reduce its allergenicity.
-
Mechanism: This process uses horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). It involves an initial Dakin oxidation of this compound to 5-methylpyrogallol, followed by further HRP-catalyzed oxidation to an ortho-quinone intermediate. This reactive species then undergoes dimerization to form a water-soluble product that can be easily removed.
Inferred Microbial Degradation
There are no specific studies on the microbial degradation of this compound. However, the metabolism of other simple aromatic aldehydes by bacteria is well-documented and provides a likely model.
-
Inferred Pathway: Bacteria, particularly soil pseudomonads, are known to degrade salicylaldehyde by first oxidizing it to salicylic (B10762653) acid via a salicylaldehyde dehydrogenase. This is followed by hydroxylation to catechol, which is then subject to ring cleavage, entering central metabolic pathways. It is highly probable that microorganisms exist that can utilize a similar pathway for this compound, converting it to 2,6-dihydroxy-4-methylbenzoic acid as the initial step.
The diagram below shows the enzymatic and inferred microbial degradation pathways.
Signaling Pathways in Allergic Contact Dermatitis
This compound is a hapten, a small molecule that must bind to a larger protein carrier to become immunogenic. The mechanism by which this compound binds to proteins is not yet fully understood, but this covalent modification is the molecular initiating event in allergic contact dermatitis (ACD).
The subsequent immune response follows a well-established pattern for haptens:
-
Haptenation: this compound penetrates the skin and covalently binds to skin proteins.
-
Innate Immune Activation: Keratinocytes and other skin cells recognize the haptenated protein as foreign and release danger signals and pro-inflammatory cytokines like IL-1β, TNF-α, and IL-18.
-
Dendritic Cell (DC) Maturation: Skin-resident DCs (Langerhans cells) take up the hapten-protein complex, become activated, and migrate to the draining lymph nodes. This maturation involves the upregulation of co-stimulatory molecules (e.g., CD86) and is driven by signaling pathways like MAPK (p38, JNK, ERK) and NF-κB .
-
T-Cell Priming: In the lymph node, mature DCs present the haptenated peptide to naive T-cells, leading to the proliferation of hapten-specific effector and memory T-cells (Th1, Th2, and Th17).
-
Elicitation: Upon re-exposure to this compound, memory T-cells are rapidly recruited to the skin, leading to a robust inflammatory response and the clinical symptoms of ACD.
The diagram below illustrates the key signaling events in this compound-induced ACD.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound concentrations in consumer products and its skin sensitization potential.
Table 1: Concentration of this compound and Chlorothis compound in Consumer Products
| Product Type | Analyte | Median Concentration (µg/mL) | Maximum Concentration (µg/mL) |
|---|---|---|---|
| Perfumes | This compound | 0.502 | 190 |
| Perfumes | Chlorothis compound | 0.235 | 53 |
| Eaux de Toilette | This compound | 0.012 | - |
| Eaux de Toilette | Chlorothis compound | 0.006 | - |
Data from Rastogi et al. (2004) as cited in the SCCP opinion on this compound.
Table 2: Skin Sensitization Potential of this compound and Chlorothis compound (Local Lymph Node Assay)
| Substance | EC3 Value* (% w/v) | EC3 Value* (µg/cm²) |
|---|---|---|
| This compound | 0.6 | 150 |
| Chlorothis compound | 0.4 | 100 |
*EC3: Estimated concentration giving rise to a 3-fold increase in lymphocyte proliferation.
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol is a general guideline based on pharmaceutical industry practices and should be optimized for this compound.
Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade solvents (acetonitrile, methanol (B129727), water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Buffers for pH control
-
HPLC system with UV/PDA detector and/or Mass Spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time. Withdraw samples at various time points, neutralize, and dilute for analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Keep at room temperature or a slightly elevated temperature for a set time. Withdraw samples, neutralize, and dilute for analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Monitor the reaction over time, then dilute samples for analysis.
-
Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 80°C) for a specified period. Also, expose a solution of this compound to heat. Dissolve/dilute samples for analysis.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the exposed solution and a dark control.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV and/or MS detection) to separate this compound from its degradation products.
The workflow for a forced degradation study is depicted below.
Protocol for Enzymatic Degradation of this compound
This protocol is adapted from the method developed by Antoniotti et al.
Objective: To convert this compound into a water-soluble dimer using horseradish peroxidase.
Materials:
-
This compound
-
Horseradish peroxidase (HRP)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Carbonate buffer (20 mM, pH 9)
-
Ethyl acetate (B1210297) (AcOEt)
-
0.1 M HCl solution
-
HPLC system for analysis
Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 200 mg, 1.32 mmol) in pH 9 carbonate buffer (65 mL). Add HRP (e.g., 4 mg). Cover the reaction flask with aluminum foil to prevent light-induced peroxide decomposition.
-
Reaction Initiation: Slowly add 2 equivalents of 30% H₂O₂ solution (relative to this compound) to the reaction mixture at a controlled rate (e.g., 0.1 mL/h) using a syringe pump.
-
Incubation: Stir the reaction mixture at room temperature for 6 hours.
-
Workup: Acidify the reaction mixture to pH 4 by adding 0.1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 70 mL) to remove any unreacted this compound and other lipophilic compounds.
-
Product Isolation: The water-soluble dimer remains in the aqueous phase. This phase can be concentrated by rotary evaporation to isolate the product.
-
Analysis: Analyze the organic and aqueous phases by HPLC to confirm the degradation of this compound and the formation of the product.
Conclusion
The degradation of this compound is a multifaceted process crucial to understanding its environmental fate and its toxicological profile as a potent skin sensitizer. While its formation via chemical degradation from atranorin is well-established, its subsequent photochemical and biological degradation pathways are less defined. By drawing parallels with structurally similar phenolic aldehydes, this guide has proposed likely degradation mechanisms and products, highlighting areas where further research is needed. The provided experimental protocols offer a starting point for researchers to conduct their own degradation studies, generate quantitative kinetic data, and further elucidate the signaling pathways through which this compound exerts its allergenic effects. A comprehensive understanding of these processes is essential for the continued development of safe consumer products and for the accurate assessment of risks associated with this and other reactive small molecules.
References
Beyond a Rash: Unveiling the Diverse Biological Activities of Atranol
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Atranol, a phenolic compound predominantly found in oakmoss and treemoss lichens, is notorious in the fields of dermatology and cosmetology for its potent allergenic properties, frequently causing contact dermatitis. This well-documented allergenicity has largely overshadowed the exploration of its other potential biological activities. However, as a polyphenolic compound, this compound possesses a chemical structure suggestive of a broader pharmacological potential. This technical guide delves into the scientific literature to uncover and consolidate the evidence for the biological activities of this compound that extend beyond its allergenic effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundation for future investigations into the therapeutic applications of this intriguing natural product.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, owing to their ability to donate hydrogen atoms or electrons to neutralize free radicals. While the antioxidant potential of various lichen extracts has been explored, specific data on purified this compound is limited.
One study investigating the antioxidant capacity of acetone (B3395972) extracts from the lichen Evernia prunastri and its isolated constituents reported that most of the isolated compounds displayed marked radical scavenging activities. While the study highlighted that this compound was an exception in its inability to limit oxidative DNA damage, it did possess moderate activity against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical and weaker activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Table 1: Summary of Antioxidant Activity Data for this compound
| Assay | Target | Result | Quantitative Data (IC50) |
| DPPH Radical Scavenging | DPPH radical | Weak activity | Data not available in the reviewed literature |
| ABTS Radical Scavenging | ABTS radical cation | Moderate activity | Data not available in the reviewed literature |
| Oxidative DNA Damage | DNA | No protective effect | Not applicable |
Experimental Protocols
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
This compound (dissolved in methanol (B129727) at various concentrations)
-
Ascorbic acid (positive control)
-
Methanol (solvent)
-
96-well microplate
-
Microplate reader (517 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test sample or standard.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
-
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
-
Reagents and Equipment:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
This compound (dissolved in a suitable solvent at various concentrations)
-
Trolox (positive control)
-
Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)
-
96-well microplate
-
Microplate reader (734 nm)
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound and Trolox.
-
In a 96-well plate, add 10 µL of each concentration of the test sample or standard.
-
Add 190 µL of the diluted ABTS radical cation solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Figure 1: Workflow for DPPH and ABTS antioxidant assays.
Anti-inflammatory Activity
The potential anti-inflammatory properties of this compound are of significant interest, particularly given its role in the inflammatory response of allergic contact dermatitis. Research in this area aims to distinguish between pro-inflammatory and potentially anti-inflammatory effects.
A study investigating the immune response to oakmoss constituents found that chlorothis compound and oakmoss extract induced the expression of pro-inflammatory cytokines, but this compound alone did not[1]. This suggests that this compound may not be a primary trigger of cytokine-mediated inflammation in the same manner as its chlorinated analog. However, the absence of a pro-inflammatory response does not equate to anti-inflammatory activity. Direct studies on the ability of this compound to inhibit inflammatory pathways are lacking in the currently available literature.
Table 2: Summary of Anti-inflammatory Activity Data for this compound
| Assay | Target | Result | Quantitative Data |
| Cytokine Induction | Pro-inflammatory cytokines (e.g., IL-1β, TNF-α) | No induction observed | Data not available |
| Nitric Oxide Production | iNOS | Data not available | Data not available |
Experimental Protocols
This assay is used to quantify nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants.
-
Reagents and Equipment:
-
LPS-stimulated macrophages (e.g., RAW 264.7)
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader (540 nm)
-
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, add 50 µL of supernatant.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Reagents and Equipment:
-
LPS-stimulated macrophages and their supernatants (as in the Griess assay)
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
96-well ELISA plate
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration from the standard curve.
-
Figure 2: Potential anti-inflammatory mechanism of this compound via NF-κB pathway.
Antimicrobial Activity
The antimicrobial properties of lichen extracts are well-documented, and these activities are often attributed to their unique secondary metabolites. While oakmoss absolute has been reported to possess antimicrobial properties, specific data on the antimicrobial spectrum and potency of purified this compound are scarce. Further research is needed to determine if this compound contributes to the antimicrobial effects of oakmoss extracts and to what extent.
Table 3: Summary of Antimicrobial Activity Data for this compound
| Organism | Assay | Result | Quantitative Data (MIC) |
| Various Bacteria | Broth microdilution | Data not available | Data not available |
| Various Fungi | Broth microdilution | Data not available | Data not available |
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Reagents and Equipment:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control antibiotic/antifungal
-
96-well microplate
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare serial dilutions of this compound in the appropriate broth.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Cytotoxic/Anticancer Activity
The potential for this compound to exhibit cytotoxic effects against cancer cell lines is an area of interest for drug discovery. As a phenolic compound, it shares structural similarities with other natural products that have demonstrated anticancer activity.
One study noted that chlorothis compound was more cytotoxic than this compound against keratinocytes, suggesting that this compound has a lower cytotoxic potential in this specific cell type. However, comprehensive screening of this compound against a panel of cancer cell lines is necessary to fully elucidate its cytotoxic profile.
Table 4: Summary of Cytotoxic Activity Data for this compound
| Cell Line | Assay | Result | Quantitative Data (IC50) |
| Keratinocytes | Not specified | Less cytotoxic than chlorothis compound | Data not available |
| Various Cancer Cell Lines | MTT Assay | Data not available | Data not available |
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Equipment:
-
Cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined from the dose-response curve.
-
Figure 3: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition
The ability of natural products to inhibit specific enzymes is a cornerstone of drug discovery. The phenolic structure of this compound suggests it could potentially interact with and inhibit various enzymes. However, there is a significant lack of research in this area. Enzymes of interest for potential inhibition by this compound could include tyrosinase (involved in melanin (B1238610) production) and acetylcholinesterase (implicated in neurodegenerative diseases), among others.
Table 5: Summary of Enzyme Inhibition Data for this compound
| Enzyme | Assay | Result | Quantitative Data (IC50) |
| Tyrosinase | Spectrophotometric | Data not available | Data not available |
| Acetylcholinesterase | Ellman's Method | Data not available | Data not available |
Experimental Protocols
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.
-
Reagents and Equipment:
-
Mushroom tyrosinase
-
L-DOPA solution
-
This compound (dissolved in a suitable solvent)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader (475 nm)
-
-
Procedure:
-
In a 96-well plate, mix the tyrosinase enzyme with various concentrations of this compound or kojic acid in phosphate buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome (B613829) formation.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
This method is based on the reaction of thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by AChE) with DTNB to produce a colored product.
-
Reagents and Equipment:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
This compound (dissolved in a suitable solvent)
-
Donepezil or galantamine (positive control)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader (412 nm)
-
-
Procedure:
-
In a 96-well plate, add the buffer, DTNB, and various concentrations of this compound or the positive control.
-
Add the AChE solution to each well and incubate for 15 minutes.
-
Initiate the reaction by adding ATCI.
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the percentage of inhibition and the IC50 value.
-
Conclusion and Future Directions
The current body of scientific literature primarily focuses on the allergenic properties of this compound, leaving its other biological activities largely unexplored. The available evidence, though limited, suggests that this compound may possess moderate antioxidant activity. Notably, it does not appear to induce pro-inflammatory cytokines in the same way as its chlorinated counterpart, hinting at a more nuanced role in inflammation than previously assumed.
There is a clear and compelling need for further research to systematically evaluate the antimicrobial, cytotoxic, and enzyme-inhibiting properties of purified this compound. Such studies would provide the quantitative data necessary to assess its true therapeutic potential. The experimental protocols provided in this guide offer a starting point for these much-needed investigations. Unlocking the full pharmacological profile of this compound could transform this notorious allergen into a valuable lead compound for the development of new therapeutic agents.
References
Atranol as a Biomarker for Lichen Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lichens, symbiotic organisms arising from a partnership between a fungus (mycobiont) and an alga or cyanobacterium (photobiont), are prolific producers of unique secondary metabolites. These compounds, often referred to as lichen substances, play crucial roles in the survival of the organism, including defense against herbivores, antimicrobial activity, and protection from UV radiation. Among these, atranol, a β-orcinol depside, has garnered significant attention not only for its biological activities but also for its potential as a biomarker for lichen metabolism and environmental stress.
This technical guide provides a comprehensive overview of this compound, focusing on its role as a biomarker. It delves into the quantitative analysis of this compound in lichens, detailed experimental protocols for its study, and the biosynthetic pathways leading to its formation. This document is intended to be a valuable resource for researchers in lichenology, natural product chemistry, and drug development.
Data Presentation: Quantitative Analysis of this compound
This compound is a common cortical substance in many macrolichens and is often found alongside its precursor, atranorin (B1665829).[1] Its concentration can vary depending on the lichen species, environmental conditions, and the extraction method used. The following tables summarize available quantitative data on this compound and its related compounds.
Table 1: Concentration of this compound and Chlorothis compound in Oak Moss (Evernia prunastri) and Commercial Products.
| Sample Type | Compound | Concentration | Reference |
| Oak Moss Absolute | This compound | ~2.1% | [2] |
| Oak Moss Absolute | Chlorothis compound | ~0.9% | [2] |
| Oak Moss Absolute (Untreated) | This compound | 3.4% | [3] |
| Oak Moss Absolute (Untreated) | Chlorothis compound | 1.8% | [3] |
| Oak Moss Absolute (Treated) | This compound | < 75 ppm | [3] |
| Oak Moss Absolute (Treated) | Chlorothis compound | < 25 ppm | [3] |
| Perfumes (Median) | This compound | 0.502 µg/mL | [4] |
| Perfumes (Median) | Chlorothis compound | 0.235 µg/mL | [4] |
| Eaux de Toilette (Median) | This compound | 0.012 µg/mL | [4] |
| Eaux de Toilette (Median) | Chlorothis compound | 0.006 µg/mL | [4] |
| Perfumes (Maximum) | This compound | 190 µg/mL | [4] |
| Perfumes (Maximum) | Chlorothis compound | 53 µg/mL | [4] |
Table 2: Bioactivity of this compound and Related Lichen Extracts.
| Compound/Extract | Bioassay | Result (IC50/EC3) | Reference |
| This compound | Skin Sensitization (LLNA) | EC3 = 0.6% w/v | [2] |
| Chlorothis compound | Skin Sensitization (LLNA) | EC3 = 0.4% w/v | [2] |
| Pleurosticta acetabulum Acetone (B3395972) Extract | DPPH Radical Scavenging | IC50 = 151.7301 µg/mL | [5] |
| Pleurosticta acetabulum Acetone Extract | Cytotoxicity (Cancer Cell Lines) | IC50 = 24.09 to 45.94 µg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of this compound.
Extraction of this compound from Lichen Thalli for HPLC Analysis
This protocol is adapted from methods described for the analysis of lichen secondary metabolites.[6][7][8]
Objective: To extract this compound and its precursor atranorin from lichen material for quantitative analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Air-dried lichen thalli (e.g., Evernia prunastri)
-
Grinder or mortar and pestle
-
Acetone (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)[6]
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Vials for sample storage
Procedure:
-
Clean the lichen thalli of any debris and air-dry them at room temperature.
-
Grind the dried lichen material to a fine powder using a grinder or mortar and pestle.
-
Weigh a precise amount of the powdered lichen (e.g., 1.0 g) and place it in an Erlenmeyer flask.
-
Add a measured volume of acetone or acetonitrile (e.g., 20 mL) to the flask. Acetonitrile is recommended for better stability of atranorin.[6]
-
Stopper the flask and extract the lichen powder at room temperature for 24 hours with occasional shaking. For a faster extraction, a Soxhlet apparatus can be used.
-
Filter the extract through Whatman No. 1 filter paper to remove the solid lichen material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the compounds.
-
Transfer the concentrated extract to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.
-
Store the dried extract at -20°C until HPLC analysis.
-
For HPLC analysis, dissolve a known weight of the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to achieve a precise concentration.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure based on several published methods for the analysis of lichen substances.[7][9]
Objective: To quantify the concentration of this compound in a lichen extract using HPLC with a UV detector.
Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase acidification)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Preparation of Sample Solution: Dissolve the dried lichen extract in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent A) and water with 0.1% phosphoric acid (Solvent B). A typical gradient could be: 0-20 min, 50-90% A; 20-25 min, 90% A; 25-30 min, 90-50% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Cytotoxicity Assessment by MTT Assay
This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cell lines.[4][10][11]
Objective: To determine the cytotoxic activity of this compound against a cancer cell line (e.g., HeLa).
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).
Antioxidant Activity Assessment by DPPH Assay
This is a common and straightforward method to evaluate the antioxidant capacity of natural compounds.[12][13][14]
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (B145695)
-
96-well microtiter plates or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of Sample and Control Solutions: Prepare a stock solution of this compound in methanol or ethanol. Prepare serial dilutions of this compound to obtain a range of concentrations. Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution and the positive control.
-
For the blank, add 100 µL of methanol or ethanol to 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of each sample concentration to 100 µL of methanol or ethanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(Abs_blank - (Abs_sample - Abs_neg_control)) / Abs_blank] * 100 Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).
Antimicrobial Activity Assessment by Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17]
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotic (as a positive control)
Procedure:
-
Preparation of Inoculum: Grow the microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted this compound.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells containing a standard antibiotic at known inhibitory concentrations.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.
Mandatory Visualization
Atranorin Biosynthetic Pathway
The biosynthesis of atranorin, the precursor of this compound, is a complex process involving a polyketide synthase (PKS) and several tailoring enzymes. The key genes involved in this pathway have been identified as atr1 (a non-reducing PKS), atr2 (a cytochrome P450 monooxygenase), and atr3 (an O-methyltransferase).[6][12][18]
Caption: Proposed biosynthetic pathway of atranorin and its conversion to this compound.
Experimental Workflow for this compound Analysis
The analysis of this compound from lichen samples involves a series of steps from sample collection to data interpretation.
Caption: General experimental workflow for the analysis of this compound from lichens.
This compound as a Biomarker for UV Stress
This compound's role as a UV protectant suggests its potential as a biomarker for environmental stress, particularly UV radiation exposure.[16][19][20]
Caption: Logical model of this compound as a biomarker for UV stress in lichens.
Conclusion
This compound stands out as a significant secondary metabolite in lichens, with its presence and concentration indicative of the lichen's metabolic response to environmental stimuli, particularly UV radiation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the multifaceted roles of this compound. Further investigation into the specific signaling pathways that regulate this compound biosynthesis in response to various stressors will be crucial in fully establishing its utility as a robust biomarker. Moreover, its demonstrated bioactivities warrant continued exploration in the context of drug discovery and development. This guide serves as a critical resource to facilitate and standardize future research in this exciting field.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Is a low content in this compound/chlorothis compound safe in oak moss-sensitized individuals? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]
- 7. scispace.com [scispace.com]
- 8. Biochemical Properties of Atranorin-Induced Behavioral and Systematic Changes of Laboratory Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. bbrc.in [bbrc.in]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Pharmacological Activities of Atranol
Disclaimer: This document synthesizes publicly available research on the pharmacological activities of this compound. The information regarding potential activities beyond skin sensitization is limited and should be interpreted with caution. Further research is required to fully elucidate the pharmacological profile of this compound.
Executive Summary
This compound (2,6-dihydroxy-4-methyl-benzaldehyde) is a naturally occurring phenolic aldehyde and a known component of oak moss absolute, an extract from the lichen Evernia prunastri. Historically used in the fragrance industry, this compound has been the subject of research primarily due to its role as a contact allergen. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's pharmacological activities, with a focus on quantitative data, detailed experimental methodologies, and relevant biological pathways. While the primary documented effect of this compound is skin sensitization, this guide also touches upon preliminary findings related to its cytostatic and antioxidant properties.
Skin Sensitization
The most extensively studied pharmacological effect of this compound is its capacity to induce skin sensitization, leading to allergic contact dermatitis.[1][2][3] this compound, along with the structurally similar chlorothis compound, are considered the main allergens in oak moss absolute.[1]
Quantitative Data: Skin Sensitization Potential
The sensitizing potential of this compound has been quantified using the murine Local Lymph Node Assay (LLNA). The EC3 value, which is the estimated concentration of a substance required to produce a threefold increase in the lymphocyte proliferation rate in the draining auricular lymph nodes, is a key metric.
| Compound | Vehicle | EC3 Value (% w/v) | EC3 Value (µg/cm²) | Reference |
| This compound | 1:3 ethanol/diethylphthalate | 0.6% | 150 µg/cm² | [4] |
Experimental Protocol: Murine Local Lymph Node Assay (LLNA)
The following protocol outlines the methodology used to determine the skin sensitization potential of this compound.
Objective: To assess the ability of this compound to induce a proliferative response in draining lymph nodes in mice.
Materials:
-
Test substance: this compound
-
Vehicle: 1:3 ethanol/diethylphthalate
-
Animals: Female CBA/Ca mice
-
Radiolabel: ³H-methyl thymidine (B127349) (³HTdR) in phosphate-buffered saline (PBS)
-
Dosing equipment: Pipettes for topical application
-
Scintillation counter
Procedure:
-
Animal Groups: Female CBA/Ca mice (n=4 per group) are used.
-
Dosing Preparation: this compound is dissolved in a 1:3 ethanol/diethylphthalate vehicle to achieve concentrations of 0.5, 1.0, 2.5, 5.0, and 10% (w/v). A vehicle-only group serves as the control.
-
Topical Application: For three consecutive days, 25 µL of the test material or vehicle control is applied to the dorsum of both ears of each mouse.
-
Radiolabel Injection: On day 6, following the first application, each mouse is injected intravenously via the tail vein with 250 µL of PBS containing 20 µCi of ³H-methyl thymidine.
-
Lymph Node Excision: Five hours after the radiolabel injection, the mice are euthanized, and the draining auricular lymph nodes are excised and pooled for each experimental group.
-
Sample Processing and Measurement: A single-cell suspension of lymph node cells is prepared and the incorporated radioactivity is measured by a scintillation counter. The proliferative response is expressed as the Stimulation Index (SI), which is the ratio of the mean radioactivity in the test group to the mean radioactivity in the control group.
-
Data Analysis: The EC3 value is calculated as the concentration of this compound that results in a Stimulation Index of 3.
Figure 1: Experimental workflow for the Murine Local Lymph Node Assay (LLNA).
Potential Cytostatic and Antioxidant Activities
Limited evidence suggests that this compound may possess cytostatic and antioxidant properties. However, the available data is qualitative and lacks the detailed quantitative analysis and specific protocols necessary for a thorough evaluation.
Cytostatic Activity
One study investigated the cytostatic activity of a mixture of polyphenols, referred to as "Letharal," which presumably contained this compound, on U937 and HL-60 cells. It was reported that this mixture decreased cell viability in both cell lines. However, the specific contribution of this compound to this effect, as well as quantitative data such as IC50 values, were not provided.
Further research is needed to:
-
Determine the specific IC50 values of this compound against various cancer cell lines.
-
Elucidate the mechanism of action of this compound's potential cytostatic effects (e.g., apoptosis, cell cycle arrest).
Antioxidant Activity
The same study also reported that certain phenolic compounds, including those related to this compound, decreased H₂O₂/Fe²⁺ induced lipid peroxidation in brain homogenates in a concentration-dependent manner. This suggests potential antioxidant activity.
Further research is needed to:
-
Quantify the antioxidant capacity of this compound using standardized assays such as DPPH, ABTS, or ORAC, and determine its IC50 values.
-
Investigate the mechanisms of this compound's antioxidant activity, such as radical scavenging or metal chelation.
Signaling Pathways in Pharmacology
While there is no direct evidence from the reviewed literature linking this compound to the modulation of specific signaling pathways, understanding key pathways involved in inflammation and cellular stress is crucial for contextualizing its known allergenic effects and exploring its potential for other pharmacological activities.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Skin sensitization involves an inflammatory response, suggesting a potential, though unconfirmed, role for NF-κB activation in this compound-induced contact dermatitis.
Figure 2: Simplified overview of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including inflammation, stress responses, proliferation, and apoptosis. The key MAPK cascades include the ERK, JNK, and p38 pathways. These pathways can be activated by various extracellular stimuli and play a role in the production of inflammatory mediators.
Figure 3: General schematic of a Mitogen-Activated Protein Kinase (MAPK) cascade.
Conclusion and Future Directions
The pharmacological profile of this compound is currently dominated by its well-documented activity as a skin sensitizer. Quantitative data and detailed protocols for this effect are available. In contrast, evidence for other biological activities, such as cytostatic and antioxidant effects, is preliminary and lacks the robust quantitative data needed for thorough assessment.
For drug development professionals and researchers, this compound's primary significance lies in its allergenic potential, which has led to restrictions on its use in cosmetic and fragrance products. The exploration of this compound for other therapeutic applications would require significant further investigation to establish clear dose-response relationships, mechanisms of action, and safety profiles for any potential benefits. Future research should focus on systematic in vitro and in vivo screening to generate reliable quantitative data (IC50, MIC, etc.) for a range of pharmacological endpoints and to investigate the molecular targets and signaling pathways modulated by this compound.
References
The Antimicrobial Activity of Atranol: A Technical Guide for Researchers
Abstract: Atranol (2,6-dihydroxy-4-methylbenzaldehyde) is a phenolic aldehyde naturally occurring in various lichen species, notably oakmoss (Evernia prunastri). While extracts from these lichens are recognized for their antimicrobial properties, detailed studies focusing specifically on the quantitative antimicrobial efficacy and mechanism of action of isolated this compound are limited in publicly available literature. This technical guide synthesizes the available information, outlines the standard experimental protocols for evaluating its activity, and presents hypothesized mechanisms of action based on its chemical structure as a phenolic compound. The significant gaps in current research are highlighted, presenting opportunities for future investigation into this compound's potential as a novel antimicrobial agent.
Introduction
This compound is a monoaryl derivative that arises from the degradation of atranorin, a common secondary metabolite in lichens. For decades, natural extracts from lichens like oakmoss have been utilized in perfumery and traditional medicine, with recognized antioxidant and antimicrobial effects[1]. While the antimicrobial activity of complex lichen extracts is established, the contribution and specific efficacy of individual components like this compound are not well-defined. One study noted that fractions of the lichen Lethariella canariensis containing this compound, among other phenolic compounds, showed moderate antimicrobial activity[2]. However, specific quantitative data for pure this compound were not provided.
This guide serves as a resource for researchers aiming to investigate the antimicrobial properties of this compound. It provides the necessary experimental frameworks and discusses potential biological activities to guide future research and development.
Quantitative Antimicrobial Data
A comprehensive review of scientific literature reveals a notable scarcity of specific quantitative data (e.g., Minimum Inhibitory Concentration, Zone of Inhibition) for purified this compound against a broad spectrum of microbial pathogens. The following tables are structured to present such data, but are largely unpopulated to reflect the current knowledge gap, thereby underscoring a critical area for future research.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | (e.g., ATCC 29213) | Data not available | N/A |
| Escherichia coli | (e.g., ATCC 25922) | Data not available | N/A |
| Pseudomonas aeruginosa | (e.g., ATCC 27853) | Data not available | N/A |
| Candida albicans | (e.g., ATCC 10231) | Data not available | N/A |
| Aspergillus niger | (e.g., ATCC 16404) | Data not available | N/A |
Table 2: Zone of Inhibition (ZOI) Diameters for this compound
| Microorganism | Strain | Disk Load (µg) | Zone of Inhibition (mm) | Reference |
| Staphylococcus aureus | (e.g., ATCC 29213) | Data not available | Data not available | N/A |
| Escherichia coli | (e.g., ATCC 25922) | Data not available | Data not available | N/A |
| Pseudomonas aeruginosa | (e.g., ATCC 27853) | Data not available | Data not available | N/A |
| Candida albicans | (e.g., ATCC 10231) | Data not available | Data not available | N/A |
Hypothesized Mechanisms of Antimicrobial Action
As a phenolic compound, this compound's antimicrobial activity can be hypothesized to follow mechanisms common to this class of molecules. These mechanisms primarily target the microbial cell membrane and essential enzymatic activities.
-
Cell Membrane Disruption: The primary mechanism for many phenolic compounds is the disruption of the cytoplasmic membrane's structure and function[3][4]. The lipophilic nature of this compound would allow it to partition into the lipid bilayer of bacterial and fungal membranes. This insertion can alter membrane fluidity and integrity, leading to increased permeability[5][6][7]. The consequence is the leakage of vital intracellular components, such as ions (K+), ATP, and nucleic acids, ultimately resulting in cell death[3].
-
Enzyme Inhibition: Phenolic compounds are known to inhibit microbial enzymes[8]. The hydroxyl groups and aldehyde functional group on this compound can form hydrogen bonds or covalent bonds with proteins, particularly at their active sites, leading to inactivation[3][8]. Key metabolic enzymes involved in energy production or cell wall synthesis could be potential targets[9].
Below is a diagram illustrating the potential multi-target mechanism of action for a phenolic compound like this compound.
Figure 1: Hypothesized antimicrobial mechanism of this compound.
Structure-Activity Relationship (SAR)
The antimicrobial activity of phenolic compounds is closely tied to their chemical structure. For this compound and related molecules, key features determining efficacy likely include:
-
Hydroxyl Groups: The phenolic hydroxyl (-OH) groups are crucial for activity. They can donate a proton, which can disrupt membrane potential, and they readily form hydrogen bonds with microbial proteins (enzymes)[3].
-
Lipophilicity: The overall lipophilicity, influenced by the benzene (B151609) ring and the methyl group, determines the compound's ability to penetrate the microbial cell membrane[10].
-
Aldehyde Group: The aldehyde (-CHO) group can also contribute to antimicrobial activity by reacting with nucleophilic groups (e.g., -NH2, -SH) in microbial proteins and nucleic acids.
The logical relationship between these structural features and the resulting biological activity is a cornerstone of drug development.
Figure 2: Logical flow of Structure-Activity Relationship for this compound.
Recommended Experimental Protocols
To address the data gap, standardized in vitro assays are required. The following sections detail the protocols for determining the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) of this compound.
Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium[11][12][13].
Materials:
-
Purified this compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide, DMSO)
-
96-well microtiter plates
-
Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity (approx. 1-5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Positive control (microorganism in broth without this compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of solvent used)
-
Incubator
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of a 96-well plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at the optimal temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast)[11].
-
Reading Results: The MIC is the lowest concentration of this compound in a well that shows no visible turbidity (growth).
Figure 3: Workflow for Broth Microdilution MIC Assay.
Protocol: Agar (B569324) Disk Diffusion for Zone of Inhibition (Kirby-Bauer Test)
This qualitative method assesses the ability of an antimicrobial agent to inhibit microbial growth on an agar surface by measuring the diameter of the growth-free zone around a disk impregnated with the agent[11][14][15].
Materials:
-
Purified this compound
-
Sterile blank paper disks (6 mm diameter)
-
Appropriate solvent
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control (disk with a known antibiotic)
-
Negative control (disk with solvent only)
-
Incubator
-
Calipers or ruler
Procedure:
-
Impregnate Disks: Apply a known volume and concentration of the this compound solution onto sterile paper disks and allow the solvent to evaporate completely.
-
Inoculate Plate: Uniformly streak the surface of an agar plate with a sterile swab dipped in the standardized microbial inoculum to create a confluent lawn.
-
Apply Disks: Aseptically place the this compound-impregnated disk, along with positive and negative control disks, onto the surface of the inoculated agar plate.
-
Incubate: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure Zone: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).
Figure 4: Workflow for Agar Disk Diffusion (Zone of Inhibition) Assay.
Conclusion and Future Directions
This compound, a phenolic aldehyde from lichens, represents an under-investigated molecule in the field of antimicrobial research. While its chemical class suggests potential activity through membrane disruption and enzyme inhibition, a profound lack of quantitative and mechanistic data hinders its development. The protocols and hypothesized frameworks presented in this guide are intended to provide a foundation for researchers to systematically evaluate this compound's efficacy against a panel of clinically relevant bacteria and fungi.
Future research should prioritize:
-
Systematic Screening: Determining MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for this compound against a diverse range of Gram-positive and Gram-negative bacteria, as well as yeasts and molds.
-
Mechanistic Studies: Investigating the precise mechanism of action using techniques such as membrane permeability assays (e.g., using fluorescent dyes like propidium (B1200493) iodide), enzyme activity assays, and electron microscopy to observe morphological changes in microbial cells.
-
Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to identify the key structural motifs responsible for antimicrobial activity, which could lead to the design of more potent derivatives.
By addressing these research gaps, the scientific community can fully elucidate the potential of this compound as a lead compound for the development of new antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Eugenol alters the integrity of cell membrane and acts against the nosocomial pathogen Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Antimicrobial Effect of Essential Oils and Their Main Components: Insights Based on the Cell Membrane and External Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial Enzymes: Tools for Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
The Antioxidant Properties of Atranol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atranol, a naturally occurring depside and a secondary metabolite found in various lichen species, has garnered significant scientific interest due to its diverse biological activities. Among these, its antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against oxidative stress-mediated pathologies. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, presenting quantitative data from various in vitro assays, detailing the experimental methodologies employed, and exploring the underlying molecular mechanisms involving key signaling pathways.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize these harmful ROS, thereby mitigating cellular damage. This compound (2,6-dihydroxy-4-methylbenzaldehyde) has emerged as a promising natural antioxidant. This document synthesizes the current scientific knowledge on the antioxidant properties of this compound, offering a technical resource for researchers and professionals in the field of drug discovery and development.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound has been evaluated using a variety of in vitro assays that measure its ability to scavenge different types of free radicals and reduce oxidizing agents. The following tables summarize the key quantitative data from these studies.
Table 1: Free Radical Scavenging Activity of this compound
| Assay Type | Radical Species | IC₅₀ Value | Reference |
| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | 117 µM | [1] |
| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | < 10 µM | [1] |
| Superoxide Anion Scavenging | Superoxide radical (O₂⁻) | 169.65 µg/mL | [2] |
| Free Radical Scavenging | Various | 39.31 µM | [3] |
Table 2: Reducing Power and Other Antioxidant Assays for this compound
| Assay Type | Principle | Result | Concentration | Reference |
| FRAP | Ferric Reducing Antioxidant Power | IC₅₀: 33.79 µM | Not Specified | [2] |
| TRAP | Total Reactive Antioxidant Potential | Dose-dependent antioxidant activity | 0.1 to 100 µg/mL | |
| TAR | Total Antioxidant Reactivity | Significant free radical scavenging | 100 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide. These protocols are based on standard procedures and have been adapted for the evaluation of lichen-derived compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations to be tested.
-
Reaction Mixture: In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the this compound solution to a fixed volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture containing this compound.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Dilution of ABTS•⁺ Solution: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the this compound solution to a larger, fixed volume of the diluted ABTS•⁺ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC₅₀ Determination: The percentage of inhibition and the IC₅₀ value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction Mixture: Add a small volume of the this compound solution to a larger volume of the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as Fe²⁺ equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (2',7'-dichlorofluorescin diacetate, DCFH-DA) within cultured cells, providing a more biologically relevant measure of antioxidant activity.
Protocol:
-
Cell Culture: Plate human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to adhere overnight.
-
Loading with DCFH-DA: Wash the cells with a suitable buffer and then incubate them with a solution of DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the non-fluorescent DCFH within the cells.
-
Treatment with this compound: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a fluorescence plate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA unit is expressed as the equivalent concentration of a standard antioxidant (e.g., quercetin) that provides the same level of protection.
Molecular Mechanisms of Antioxidant Action
This compound's antioxidant effects are not solely due to direct radical scavenging. It also appears to modulate intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. While direct evidence for this compound's effect on Nrf2 nuclear translocation in response to oxidative stress is still emerging, studies on other lichen-derived compounds and the known effects of polyphenols suggest this is a likely mechanism.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are involved in a wide range of cellular processes, including the response to oxidative stress. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can lead to the activation of JNK and p38 pathways, which are often associated with pro-apoptotic and inflammatory responses. Some antioxidants have been shown to modulate MAPK signaling, often by inhibiting the activation of JNK and p38, thereby promoting cell survival. The precise role of this compound in modulating MAPK pathways in the context of its antioxidant activity requires further investigation.
References
Atranol as a Chemotaxonomic Marker in Lichens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary metabolites in lichens, often unique to specific species, serve as critical markers for taxonomic classification, a field known as chemotaxonomy. Among these compounds, atranol and its parent compound, atranorin (B1665829), are paramount. Atranorin, a β-orcinol depside, is one of the most common cortical substances in macrolichens, particularly within the family Parmeliaceae. Its presence, absence, and concentration provide invaluable data for distinguishing between morphologically similar species. This technical guide provides an in-depth overview of this compound's role as a chemotaxonomic marker, detailing its biosynthesis, distribution, analytical methods for its detection and quantification, and its broader implications for drug development.
Introduction to this compound and its Chemotaxonomic Significance
Lichens produce a diverse array of secondary metabolites, with over 700 unique compounds identified.[1] These substances are not involved in the primary metabolic processes of the organism but play crucial roles in defense, light-screening, and symbiont regulation.[2] From a taxonomic perspective, the consistent production of specific secondary metabolites within a species provides a stable set of characters for classification, complementing traditional morphological and anatomical data.[1][3][4]
Atranorin (C₁₉H₁₈O₈) is a depside, an ester formed from two or more phenolic acid units. It is synthesized by the fungal partner (mycobiont) of the lichen symbiosis through the polyketide pathway. This compound is a related compound, often found alongside atranorin, and they are key chemotaxonomic markers. The presence of atranorin in the upper cortex is a defining characteristic for numerous genera, including Parmelia, Cetrelia, and Evernia. In some genera, like Cladonia, the presence of either atranorin or usnic acid in the cortex is a key trait used for species identification.
Beyond its taxonomic utility, atranorin and its derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, making them of significant interest to the drug development industry. However, this compound and the related compound chlorothis compound are also known contact allergens, a factor that must be considered in any potential therapeutic application.
Biosynthesis of Atranorin
The biosynthesis of atranorin is a multi-step enzymatic process originating from the acetyl-polymalonyl pathway. Recent genomic and heterologous expression studies have successfully identified and characterized the biosynthetic gene cluster (BGC) responsible for its production. The core of this process is a non-reducing polyketide synthase (NR-PKS).
The key steps in the pathway are:
-
Polyketide Synthesis: The non-reducing polyketide synthase, designated Atr1, assembles two distinct aromatic monocyclic units from acetyl-CoA and malonyl-CoA precursors.
-
Depside Formation: The Atr1 enzyme also catalyzes an intermolecular esterification reaction, linking the two phenolic units to form the depside backbone, yielding the precursor compound 4-O-demethylbarbatic acid.
-
Hydroxylation: A cytochrome P450 monooxygenase (CYP450), designated Atr2, hydroxylates the precursor molecule.
-
Methylation: Finally, an O-methyltransferase (OMT), designated Atr3, adds a methyl group to complete the synthesis of atranorin.
The elucidation of this pathway provides a genetic basis for the production of atranorin and opens avenues for biosynthetic engineering and the production of novel derivatives.
Quantitative Distribution of Atranorin
The concentration of atranorin can vary significantly between lichen species and even within the same species growing on different substrates. This quantitative variation can be a useful chemotaxonomic character. High-Performance Liquid Chromatography (HPLC) is the most common method for the precise quantification of atranorin.
Table 1: Atranorin Content in Select Lichen Species
| Family | Species | Atranorin Content (mg/g dry weight) | Reference |
| Parmeliaceae | Parmotrema tinctorum | 11.8 ± 1.8 (on bark) to 17.2 ± 8.0 (on nylon mesh) | |
| Parmeliaceae | Parmelia sulcata | 374.34 ± 7.49 (µg/g) | |
| Parmeliaceae | Parmelia vagans | 393.34 ± 8.65 (µg/g) | |
| Cladoniaceae | Cladonia rangiferina | Concentration increases with UV-A exposure |
Note: Direct comparison between studies should be made with caution due to differences in analytical methods, units, and ecological conditions of the samples.
Experimental Protocols
Accurate identification and quantification of this compound/atranorin are fundamental to its use in chemotaxonomy. The following are detailed methodologies for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Extraction of Lichen Secondary Metabolites
-
Sample Preparation: Select a small, clean fragment of the lichen thallus (approx. 10-20 mg).
-
Extraction: Place the lichen fragment in a small test tube or Eppendorf tube. Add 1-2 mL of a suitable solvent. Acetone (B3395972) is commonly used for initial extraction for TLC. For HPLC quantification, acetonitrile (B52724) is recommended as it provides the greatest stability for atranorin in solution.
-
Sonication/Leaching: Sonicate the sample for 5-10 minutes or allow it to stand overnight at room temperature to ensure complete extraction of the secondary metabolites.
-
Filtration/Evaporation: For TLC, the acetone extract can be used directly. For HPLC, filter the extract through a 0.45 µm syringe filter before injection. The solvent can be evaporated under a stream of nitrogen, and the residue redissolved in a precise volume of the mobile phase or a suitable solvent like methanol (B129727).
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and cost-effective method for the qualitative analysis of lichen compounds and is widely used for routine chemotaxonomic screening.
-
Plate Preparation: Use pre-coated silica (B1680970) gel 60 F254 plates. Mark a starting line with a pencil approximately 1.5 cm from the bottom edge.
-
Spotting: Using a capillary tube, carefully spot the acetone extract onto the starting line. Allow the spot to dry completely between applications to keep it small and concentrated. Spot known standards (e.g., pure atranorin, norstictic acid) alongside the unknown extracts for comparison.
-
Development: Place the spotted plate in a sealed chromatography tank containing a pre-equilibrated solvent system. Several standard solvent systems are used in lichen chemistry. A common system for general screening is Solvent C (Toluene:Acetic Acid, 170:30 v/v).
-
Visualization:
-
After the solvent front has migrated to near the top of the plate, remove the plate and allow it to air dry completely in a fume hood.
-
Observe the plate under UV light (254 nm and 366 nm) and mark any fluorescent or quenching spots.
-
Spray the plate evenly with a 10% sulfuric acid solution.
-
Heat the plate in an oven at 110°C for 10-30 minutes. The lichen substances will develop characteristic colors. Atranorin typically appears as a yellow-grey spot.
-
-
Identification: Identify the compounds in the extract by comparing their Rf values (retention factor) and color reactions with the known standards run on the same plate.
High-Performance Liquid Chromatography (HPLC) Quantification
HPLC provides precise quantitative data and is the standard for detailed chemotaxonomic studies and for purity analysis in drug development.
-
Instrumentation: A standard HPLC system with a C18 reverse-phase column and a UV or photodiode array (PDA) detector is required.
-
Mobile Phase: A common mobile phase for atranorin analysis is an isocratic mixture of methanol and 1% phosphoric acid (e.g., 82:18 v/v). Alternatively, a gradient elution using acetonitrile and water (both with 0.1% trifluoroacetic acid) can be used for separating a wider range of compounds.
-
Method Parameters:
-
Column: Eclipse XDB-C18, 5 µm, 4.6 x 150 mm or similar.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm for atranorin.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a calibration curve using a series of dilutions of a pure atranorin standard of known concentration.
-
Inject the prepared lichen extracts into the HPLC system.
-
Identify the atranorin peak in the chromatogram by comparing its retention time with the standard.
-
Quantify the amount of atranorin in the sample by integrating the peak area and comparing it to the calibration curve. An internal standard, such as benzoic acid, can be added to improve accuracy.
-
Chemotaxonomic Workflow
Implications for Drug Development
The well-defined chemical nature of this compound and the robust methods for its analysis are highly relevant for drug development.
-
Lead Identification: The chemotaxonomic screening of diverse lichen species can lead to the identification of populations with high yields of atranorin or novel, structurally related derivatives with potential therapeutic value.
-
Quality Control: The HPLC protocols detailed in this guide are directly applicable to the quality control of raw lichen material and purified extracts, ensuring consistency and purity of active pharmaceutical ingredients (APIs).
-
Mechanism of Action Studies: Understanding the biosynthetic pathway allows for isotopic labeling studies to elucidate the mechanisms of action of atranorin and its derivatives in biological systems.
-
Safety Assessment: The known allergenicity of this compound necessitates careful screening and purification processes. The analytical methods described are crucial for detecting and quantifying these potential allergens in any product intended for human use.
Conclusion
This compound, and its precursor atranorin, are more than just inert chemical constituents of lichens; they are powerful tools in the field of chemotaxonomy. Their stable production, ease of detection, and quantifiable variation provide a robust dataset for lichen systematists. The detailed analytical protocols and the elucidated biosynthetic pathway presented in this guide offer researchers, scientists, and drug development professionals the necessary framework to effectively utilize this compound as a chemotaxonomic marker and to explore its potential in pharmaceutical applications. As genomic data for lichens becomes more accessible, the integration of chemical and genetic information will further refine our understanding of lichen diversity and unlock the full potential of their unique secondary metabolites.
References
Methodological & Application
Application Notes and Protocols for Atranol Extraction and Purification from Oakmoss (Evernia prunastri)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oakmoss (Evernia prunastri), a species of lichen, is a valuable natural resource, particularly in the fragrance industry, where its extract, oakmoss absolute, is a key component in Chypre and Fougère perfumes.[1][2] However, oakmoss absolute contains atranol and chlorothis compound, which are known contact allergens, necessitating their removal for safe use in consumer products.[1][3][4][5][6][7] This document provides detailed protocols for the extraction of this compound from oakmoss and its subsequent purification, targeting researchers interested in isolating this compound for further study or developing methods for its removal from complex natural extracts.
Data Presentation: Quantitative Analysis of this compound in Oakmoss
The concentration of this compound in oakmoss extracts can vary significantly. The following table summarizes quantitative data from the literature regarding this compound levels before and after purification processes.
| Sample Type | Initial this compound Concentration (ppm) | Purification Method | Final this compound Concentration (ppm) | Source |
| Oakmoss Absolute | 43,000 | Enzymatic (HRP-catalyzed oxidation) and Liquid-Liquid Extraction | 7 | [1][3] |
| Oakmoss Absolute | Not specified | Not specified | < 100 (IFRA recommendation) | [1] |
| Oakmoss Absolute | ~21,000 (2.1%) | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Oakmoss
This protocol describes a general method for obtaining a crude extract rich in this compound and other secondary metabolites from dried oakmoss.
Materials and Reagents:
-
Dried oakmoss (Evernia prunastri) thalli
-
Hexane[1]
-
Dichloromethane (B109758) (DCM)[8][9]
-
60% Acetonitrile (B52724) (ACN) in water[8][9]
-
Grinder or mill
-
Soxhlet apparatus or large glass vessel for maceration
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the air-dried oakmoss thalli into a coarse powder to increase the surface area for extraction.
-
Sequential Maceration:
-
Place the powdered lichen in a large glass vessel.
-
Add hexane (B92381) to the vessel, ensuring the lichen powder is fully submerged.
-
Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.[8][9]
-
Filter the mixture to separate the hexane extract from the lichen material.
-
Repeat the maceration process on the lichen residue sequentially with dichloromethane and then 60% acetonitrile in water, each for 24 hours.[8][9]
-
-
Solvent Evaporation: Concentrate the collected extracts separately using a rotary evaporator under reduced pressure to obtain the crude extracts. The hexane and dichloromethane extracts will contain a higher concentration of non-polar compounds, including this compound precursors, while the more polar solvent extracts will contain a different profile of secondary metabolites.
-
Alternative Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a solvent such as hexane or acetone. This method provides a higher yield of extracted material.
Protocol 2: Purification of this compound from Crude Oakmoss Extract
This section outlines two distinct methods for the purification of this compound, or more commonly, the reduction of its concentration in oakmoss absolute.
This is a standard laboratory technique for the separation of individual compounds from a mixture.
Materials and Reagents:
-
Crude oakmoss extract (from Protocol 1)
-
Silica (B1680970) gel (for column chromatography)[1][8][9]
-
Solvent system (e.g., petroleum ether/ethyl acetate (B1210297) gradient)[1]
-
Glass chromatography column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., petroleum ether) and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity by adding ethyl acetate.[1]
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
TLC Analysis: Monitor the separation by spotting the collected fractions onto TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp. Fractions containing the same compound profile are pooled together.
-
Solvent Removal: Evaporate the solvent from the pooled fractions containing the purified this compound using a rotary evaporator.
This method is particularly useful for selectively removing this compound from a complex mixture like oakmoss absolute.[1][5]
Materials and Reagents:
-
Oakmoss absolute
-
Carbonate buffer (pH 9, 20 mM)[1]
-
Horseradish peroxidase (HRP)[1]
-
30% Hydrogen peroxide (H₂O₂) solution[1]
-
Ethyl acetate[1]
-
Magnesium sulfate (B86663) (MgSO₄)[1]
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the oakmoss absolute in the pH 9 carbonate buffer. Sonication for up to 2 hours may be required to aid dissolution.[1]
-
Enzymatic Reaction:
-
Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Perform an extraction with ethyl acetate to recover the modified absolute, leaving the water-soluble dimeric this compound product in the aqueous phase.[1]
-
-
Drying and Concentration:
-
Dry the collected ethyl acetate layer over magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the ethyl acetate by rotary evaporation to obtain the low-atranol oakmoss absolute.[1]
-
Visualizations
Experimental Workflow: this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Logical Relationship: this compound Removal Strategy
Caption: Strategy for this compound Removal from Oakmoss Absolute.
References
- 1. mdpi.com [mdpi.com]
- 2. Pure Oakmoss Absolute | Low this compound | Evernia Prunastri Extract | Soapmakers Store UK [soapmakers-store.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Are atranols the only skin sensitizers in oakmoss? A systematic investigation using non-animal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for the Quantification of Atranol in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atranol, a key component of oakmoss and tree moss extracts, has been widely used in the fragrance industry to impart earthy and mossy notes to perfumes and other cosmetic products. However, it is also recognized as a potent contact allergen, leading to skin sensitization and allergic contact dermatitis in susceptible individuals.[1][2] Consequently, regulatory bodies such as the European Union have prohibited the use of this compound in cosmetic products.[1][2][3] To ensure product safety and compliance with regulations, sensitive and reliable analytical methods for the quantification of this compound in various cosmetic matrices are essential.
This document provides detailed application notes and protocols for the determination of this compound in cosmetics, focusing on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely adopted in quality control laboratories for their robustness and sensitivity.
Analytical Methods for this compound Quantification
Several analytical techniques have been developed and validated for the quantification of this compound in complex cosmetic matrices. The choice of method often depends on the required sensitivity, selectivity, and the nature of the cosmetic product being analyzed. The most commonly employed methods are HPLC with ultraviolet (UV) or mass spectrometry (MS) detection and GC-MS.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for this compound quantification.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Detector | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| HPLC-DAD | Diode-Array Detector | Moss Extracts | 10–100 mg L⁻¹ | - | - | - | |
| LC-MS | Mass Spectrometry (SIM) | Moss Extracts | 1–10 mg L⁻¹ | - | - | - | |
| LC-MS-MS | Tandem Mass Spectrometry (ESI-) | Perfumes | - | 5.0 ng/mL | 8.1 ng/mL | 49 ± 5% | |
| HPLC-ECD | Electrochemical Detector | Hydroalcoholic Cosmetics | - | 10 µL⁻¹ | - | - | |
| UHPLC-MS/MS | Tandem Mass Spectrometry | Sanitary Napkins, Mouthwashes | 10-200 ng/g | - | 10 ng/g (Napkins), 1.0 ng/mL (Mouthwash) | - |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Method | Sample Preparation | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (Intra-day/Inter-day) | Reference |
| GC-MS | Liquid-Liquid Extraction | Various Cosmetics | 0.1–10 µg/mL | - | 2 µg/g | 84.4–119% | |
| GC-MS | DLLME with Derivatization | Perfumes | - | Low ng/mL range | - | - |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is suitable for the routine quality control of this compound in moss extracts and simpler cosmetic formulations.
1. Scope: To quantify this compound in cosmetic raw materials (e.g., moss extracts) and finished products with relatively simple matrices.
2. Principle: this compound is extracted from the sample and separated from other matrix components using reversed-phase HPLC. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard, measured by a UV detector.
3. Reagents and Materials:
-
This compound standard (CAS No. 526-37-4)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
Syringe filters (0.45 µm)
4. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or a variable wavelength UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Ultrasonic bath
5. Standard Preparation:
-
Stock Solution (e.g., 1000 mg L⁻¹): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 mg L⁻¹).
6. Sample Preparation:
-
Liquid Samples (e.g., perfumes, lotions): Accurately weigh about 1 g of the sample into a volumetric flask. Dilute with methanol and sonicate for 15 minutes. Filter the extract through a 0.45 µm syringe filter before injection.
-
Solid/Semi-solid Samples (e.g., creams): Accurately weigh about 1 g of the sample and disperse it in a suitable solvent like methanol. Use an ultrasonic bath to aid extraction. Centrifuge to separate the solid components and filter the supernatant through a 0.45 µm syringe filter.
7. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a gradient or isocratic mixture of methanol and water (with 0.2% phosphoric acid). For example, a 50:50 (v/v) mixture of methanol and 0.2% phosphoric acid solution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (e.g., around 280 nm).
8. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Express the final concentration in the original sample, taking into account the sample weight and dilution factors.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity and is suitable for complex cosmetic matrices.
1. Scope: To quantify this compound in a wide range of cosmetic products, including perfumes, creams, and lotions.
2. Principle: this compound is extracted from the cosmetic matrix, often with a derivatization step to improve its volatility and chromatographic behavior. The derivatized this compound is then separated by gas chromatography and detected by a mass spectrometer, which provides high selectivity and sensitivity.
3. Reagents and Materials:
-
This compound standard (CAS No. 526-37-4)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (B86663)
-
Derivatization agent (e.g., acetic anhydride (B1165640) for acetylation)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
4. Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
-
Capillary column suitable for fragrance analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Vortex mixer
-
Centrifuge
5. Standard Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of MTBE.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with MTBE to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
6. Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh about 0.5 g of the cosmetic sample into a centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of MTBE.
-
Vortex for 30 minutes.
-
Add anhydrous sodium sulfate to remove water and centrifuge for 30 minutes at 3000 g.
-
Collect the supernatant (MTBE layer) and filter it if necessary.
-
An internal standard can be added before extraction.
-
Derivatization (optional but recommended for improved sensitivity): The extract can be derivatized, for example, by acetylation using acetic anhydride in a buffered solution.
7. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 60°C, ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min, with appropriate hold times.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (or its derivative). For this compound, characteristic ions can be m/z 151, 152, and 106.
8. Data Analysis:
-
Construct a calibration curve using the peak area ratios of the this compound standards to the internal standard.
-
Quantify this compound in the sample using the same peak area ratio and the calibration curve.
-
Calculate the final concentration in the original cosmetic product.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound in cosmetic samples.
Caption: General workflow for this compound analysis in cosmetics.
Conclusion
The analytical methods described provide robust and reliable means for the quantification of this compound in a variety of cosmetic products. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation. Adherence to validated protocols is crucial for ensuring accurate and reproducible results, which is paramount for consumer safety and regulatory compliance.
References
Application Note: Derivatization of Atranol for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Atranol, and its related compound chlorothis compound, are known skin sensitizers and potential allergens found in natural extracts like oakmoss, which are used in perfumes and cosmetics.[1] Due to their polar nature and low volatility, direct analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) is challenging.[2] Derivatization is a crucial sample preparation step that converts these polar analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic separation and detection sensitivity.[3][4] This application note provides detailed protocols for two common derivatization techniques for this compound: silylation and acetylation, followed by GC-MS analysis.
Introduction to Derivatization for GC-MS
Gas chromatography requires analytes to be volatile and thermally stable.[5] this compound contains polar hydroxyl (-OH) and aldehyde (-CHO) functional groups, which can lead to poor peak shape, low sensitivity, and unwanted interactions with the GC column. Derivatization mitigates these issues by replacing active hydrogen atoms with non-polar groups.[6][7]
-
Silylation: This is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group.[7][8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common and effectively derivatize hydroxyl groups, increasing volatility and thermal stability.[2][8]
-
Acylation: This method introduces an acyl group (e.g., acetyl) into the molecule, typically by reacting it with an acid anhydride (B1165640) like acetic anhydride.[9][10] Acylation reduces the polarity of the analyte, enhancing its volatility and improving its extractability into non-polar solvents.[3][9]
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol is adapted from methods involving the silylation of polar analytes for GC-MS analysis.
3.1.1 Reagents and Materials
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (catalyst)
-
Acetone (B3395972) (dispersant solvent)
-
Tetrachloroethylene (extraction solvent)
-
Sodium chloride (NaCl)
-
Deionized water
-
Sample vials (1.5 mL)
-
Ultrasonicator
-
Centrifuge
3.1.2 Sample Preparation and Derivatization
-
Prepare a 10 mL aqueous sample containing the this compound to be analyzed. Adjust the pH to 7.0.
-
Add 0.5 g of sodium chloride to the sample to enhance extraction efficiency by increasing the ionic strength.
-
In a separate vial, prepare a derivatization-extraction mixture by combining 750 µL of acetone, 15 µL of tetrachloroethylene, and 20 µL of BSTFA.[2]
-
Rapidly inject the entire mixture into the aqueous sample in a conical bottom glass tube.[2]
-
Immediately place the tube in an ultrasonic bath for 2.0 minutes to facilitate the dispersion and reaction.[2]
-
Centrifuge the mixture at 5000 rpm for 10 minutes to separate the phases.[2]
-
The sedimented phase containing the derivatized this compound will settle at the bottom. Carefully collect 5.0 µL of this phase for GC-MS injection.[2]
3.1.3 GC-MS Parameters
-
Injector: Splitless mode, 250 °C
-
Column: SLB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[12]
-
Oven Program: Initial temperature of 60 °C, ramp to 315 °C at 10 °C/min, hold for 10 minutes[11]
-
MS Detector: Electron Ionization (EI) at 70 eV, source temperature 250 °C, scan range m/z 35-400[11]
Protocol 2: Acetylation using Acetic Anhydride
This protocol is based on a simultaneous derivatization and dispersive liquid-liquid microextraction (DLLME) method.[3]
3.2.1 Reagents and Materials
-
This compound standard
-
Acetic anhydride (derivatization reagent)
-
Acetone (disperser solvent)
-
Chloroform (B151607) (extraction solvent)
-
Carbonate buffer
-
Sample vials (1.5 mL)
-
Centrifuge
3.2.2 Sample Preparation and Derivatization
-
For complex matrices like perfumes, perform an initial liquid-liquid extraction to isolate the analytes into an aqueous phase, free from the non-polar matrix of essential oils.[3]
-
Prepare an aqueous solution of the sample in a carbonate buffer. This medium facilitates the acetylation reaction.[3]
-
Prepare a derivatization-extraction mixture by combining 750 µL of acetone, 100 µL of chloroform, and 100 µL of acetic anhydride.[3]
-
Rapidly inject this mixture into the aqueous sample solution.
-
The acetone acts as a disperser, creating a cloudy solution of fine chloroform droplets where the simultaneous extraction and derivatization of this compound occurs.
-
Centrifuge the mixture to separate the chloroform phase.
-
Collect the sedimented chloroform layer for GC-MS analysis.
3.2.3 GC-MS Parameters
-
Injector: Splitless mode, 280 °C
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[12]
-
Oven Program: Start at 60 °C (hold 2 min), ramp to 125 °C at 3 °C/min, then to 230 °C at 7 °C/min, and finally to 300 °C at 20 °C/min (hold 5 min)[12]
-
MS Detector: Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[12] Monitor characteristic ions for acetylated this compound.
Data Presentation
The following table summarizes typical quantitative performance data achieved with derivatization-based GC-MS methods for this compound analysis.
| Parameter | Silylation (BSTFA) | Acetylation (Acetic Anhydride) | Reference |
| Limit of Detection (LOD) | < 6 ng/L (as LOQ) | Low ng/mL range | [2][3] |
| Limit of Quantification (LOQ) | < 6 ng/L | 2-20 µg/g (for general allergens) | [2][12] |
| Linearity (r²) | > 0.99 | > 0.995 | [12] |
| Recovery | Not specified | 84.4 - 119% (for general allergens) | [12] |
| Relative Standard Deviation (RSD) | < 20% | < 13.5% | [2][12] |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for this compound derivatization and the chemical logic behind the process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound and chlorothis compound in perfumes using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uoguelph.ca [uoguelph.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for the Synthesis and Use of Atranol Internal Standards in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atranol (2,6-dihydroxy-4-methylbenzaldehyde) is a naturally occurring phenolic compound found in lichens, particularly in oakmoss extracts used in the fragrance industry. Due to its potential as a contact allergen, regulatory bodies worldwide have set stringent limits on its presence in consumer products. Accurate and reliable quantification of this compound is therefore crucial for product safety and compliance.
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of this compound. The use of a stable isotope-labeled internal standard, such as deuterated this compound (this compound-d3), is the gold standard for quantitative LC-MS analysis. This approach corrects for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.
This document provides detailed protocols for the synthesis of this compound and its deuterated internal standard, this compound-d3. It also outlines a validated LC-MS/MS method for the quantification of this compound in complex matrices.
Data Presentation
Table 1: LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Internal Standard | This compound-d3 | N/A (Deduced) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [1][2][3] |
| Precursor Ion (m/z) | 151.0 | |
| Product Ion 1 (m/z) | 123.0 | (Deduced) |
| Product Ion 2 (m/z) | 95.0 | (Deduced) |
| Precursor Ion (IS, m/z) | 154.0 | (Deduced) |
| Product Ion 1 (IS, m/z) | 126.0 | (Deduced) |
| Product Ion 2 (IS, m/z) | 97.0 | (Deduced) |
| Collision Energy (V) | Optimized experimentally | |
| Dwell Time (ms) | 100-200 |
Table 2: Method Validation Data for this compound Analysis
| Parameter | Value | Reference |
| Linearity (ng/mL) | 1 - 100 | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 5.0 ng/mL | |
| Limit of Quantification (LOQ) | 8.1 - 10 ng/mL | |
| Recovery | 49 ± 5% (in perfume matrix) | |
| Repeatability (%RSD) | < 15% |
Experimental Protocols
Synthesis of this compound (2,6-dihydroxy-4-methylbenzaldehyde)
This protocol is adapted from a known synthetic route.
Materials:
-
3,5-Dihydroxytoluene
-
Paraformaldehyde
-
Anhydrous Magnesium Chloride
-
Anhydrous Toluene
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (B86663)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a solution of 3,5-dihydroxytoluene in anhydrous toluene, add anhydrous magnesium chloride and paraformaldehyde.
-
Add triethylamine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with dilute HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Synthesis of Deuterated this compound (this compound-d3) Internal Standard
This protocol utilizes an acid-catalyzed hydrogen-deuterium exchange reaction on the aromatic ring of this compound.
Materials:
-
This compound
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Deuterium Chloride (DCl, 35 wt. % in D₂O) or Amberlyst-15 resin
-
Anhydrous solvent for extraction (e.g., deuterated chloroform (B151607) or ethyl acetate)
-
Anhydrous Sodium Sulfate
Procedure:
-
Acid-Catalyzed Deuteration using DCl/D₂O:
-
Dissolve or suspend this compound in D₂O.
-
Add DCl to adjust the pD to approximately 0.3.
-
Reflux the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 6-12 hours.
-
Monitor the extent of deuteration by ¹H NMR or LC-MS.
-
After the desired level of deuteration is achieved, cool the mixture.
-
Lyophilize the mixture to remove D₂O and DCl to obtain the deuterated this compound.
-
-
Acid-Catalyzed Deuteration using Amberlyst-15:
-
Dry Amberlyst-15 resin under vacuum.
-
To a solution of this compound in D₂O in a sealed tube, add the dry Amberlyst-15 resin.
-
Heat the mixture at 110°C for 24 hours.
-
Cool the reaction mixture and filter to remove the resin.
-
Extract the deuterated this compound from the aqueous solution with an appropriate anhydrous organic solvent.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Note: The primary sites of deuteration on the this compound ring will be the positions ortho and para to the hydroxyl groups.
LC-MS/MS Method for Quantification of this compound
This protocol is based on established methods for this compound analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.5% Acetic Acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or 0.5% Acetic Acid
-
Gradient: Optimized to achieve separation of this compound from matrix components. A typical gradient might be:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: Optimized for maximum signal (e.g., -3.5 kV)
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas Flow: Optimized for stable spray
-
Collision Gas: Argon
-
Analysis Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).
-
Spike the sample with a known concentration of the this compound-d3 internal standard solution.
-
Vortex and centrifuge the sample to precipitate any solids.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations, each containing a fixed concentration of the this compound-d3 internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of this compound-d3 against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for the synthesis of this compound and its deuterated internal standard, this compound-d3.
Caption: Experimental workflow for the LC-MS/MS quantification of this compound using a deuterated internal standard.
References
Application Notes and Protocols for Using Atranol in Skin Sensitization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atranol, a naturally occurring phenolic compound found in lichens such as oakmoss (Evernia prunastri), is a known skin sensitizer (B1316253) and a common cause of allergic contact dermatitis related to fragrance ingredients. Accurate assessment of the skin sensitization potential of this compound and related substances is crucial for the safety evaluation of cosmetics, fragrances, and other consumer products. This document provides detailed application notes and experimental protocols for evaluating the skin sensitization potential of this compound using a battery of validated in chemico and in vitro test methods: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT).
These assays are aligned with the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines the key biological events from the initial molecular interaction to the adverse outcome of allergic contact dermatitis. By addressing different key events in this pathway, a weight-of-evidence approach using data from these assays can provide a robust assessment of a substance's sensitization potential without the use of animal testing.
The Adverse Outcome Pathway (AOP) for Skin Sensitization
The AOP for skin sensitization provides a framework for understanding the mechanistic progression of this toxicological endpoint. It consists of four key events:
-
Molecular Initiating Event (MIE): The covalent binding of the chemical (hapten) to skin proteins. The DPRA is an in chemico method designed to assess this event.
-
Keratinocyte Activation: The haptenated proteins cause stress signals in keratinocytes, leading to the activation of inflammatory and cytoprotective pathways, such as the Keap1/Nrf2/ARE pathway. The KeratinoSens™ assay is an in vitro method that measures this activation.
-
Dendritic Cell Activation: Dendritic cells (DCs) are activated by the inflammatory signals from keratinocytes and direct interaction with haptens. This activation involves the upregulation of co-stimulatory molecules and cytokines. The h-CLAT is an in vitro assay that models this key event.
-
T-Cell Proliferation and Activation: Activated DCs migrate to the draining lymph nodes and present the hapten-protein complex to naïve T-cells, leading to their proliferation and differentiation into allergen-specific memory T-cells.
The following diagram illustrates the logical relationship of the AOP for skin sensitization.
Figure 1: Adverse Outcome Pathway for Skin Sensitization.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from the DPRA, KeratinoSens™, and h-CLAT assays, as well as comparative data from the in vivo Local Lymph Node Assay (LLNA).
Table 1: DPRA Results for this compound
| Parameter | Result | Reactivity Classification | Prediction |
| Cysteine Depletion (%) | Data to be obtained from Avonto et al., 2021 | - | - |
| Lysine (B10760008) Depletion (%) | Data to be obtained from Avonto et al., 2021 | - | - |
| Mean Depletion (%) | Data to be obtained from Avonto et al., 2021 | Moderate to High | Sensitizer |
Table 2: KeratinoSens™ Results for this compound
| Parameter | Result | Prediction |
| EC1.5 (µM) | Data to be obtained from Avonto et al., 2021 | Positive |
| IC50 (µM) | Data to be obtained from Avonto et al., 2021 | - |
| Maximum Fold Induction (Imax) | Data to be obtained from Avonto et al., 2021 | - |
Table 3: h-CLAT Results for this compound
| Parameter | Result | Prediction |
| CV75 (µg/mL) | Data to be obtained from Avonto et al., 2021 | - |
| EC150 for CD86 (µg/mL) | Data to be obtained from Avonto et al., 2021 | Positive |
| EC200 for CD54 (µg/mL) | Data to be obtained from Avonto et al., 2021 | Positive |
| Minimum Induction Threshold (MIT) (µg/mL) | Data to be obtained from Avonto et al., 2021 | - |
Table 4: LLNA Result for this compound
| Parameter | Result | Potency Classification |
| EC3 (% w/v) | 0.6[1] | Moderate Sensitizer |
Experimental Protocols
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA is an in chemico method that assesses the depletion of synthetic peptides containing cysteine and lysine following incubation with a test chemical, modeling the molecular initiating event of skin sensitization.[1][2][3][4]
-
Cysteine-containing peptide (Ac-RFAACAA-COOH)
-
Lysine-containing peptide (Ac-RFAAKAA-COOH)
-
This compound
-
Acetonitrile (ACN)
-
Phosphate (B84403) buffer
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Preparation of Peptide Solutions: Prepare fresh solutions of the cysteine peptide in phosphate buffer and the lysine peptide in ammonium acetate buffer.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent, typically acetonitrile.
-
Incubation: Mix the this compound solution with each peptide solution in appropriate ratios (e.g., 1:10 for cysteine and 1:50 for lysine). Incubate the mixtures for 24 hours at room temperature.
-
Sample Analysis: Following incubation, analyze the samples using HPLC with UV detection to determine the remaining concentration of each peptide.
-
Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine relative to a reference control. The mean depletion is used to classify the reactivity of the substance.
The workflow for the DPRA is depicted in the following diagram.
Figure 2: DPRA Experimental Workflow.
KeratinoSens™ Assay - OECD TG 442D
The KeratinoSens™ assay is an in vitro method that uses a human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE). This assay measures the activation of the Keap1-Nrf2 pathway, a key event in keratinocyte activation by sensitizers.
Electrophilic substances like this compound can modify cysteine residues on the Keap1 protein, leading to the dissociation of the Nrf2 transcription factor. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of cytoprotective genes, including the luciferase reporter gene in the KeratinoSens™ cell line.
The following diagram illustrates the Keap1-Nrf2 signaling pathway.
Figure 3: Keap1-Nrf2 Signaling Pathway in KeratinoSens™.
-
KeratinoSens™ cell line (HaCaT cells with luciferase reporter)
-
Cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Luciferase substrate
-
96-well plates
-
Luminometer
-
MTT or other viability assay reagents
-
Cell Seeding: Seed KeratinoSens™ cells into 96-well plates and incubate for 24 hours.
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Cell Treatment: Expose the cells to the various concentrations of this compound for 48 hours. Include a solvent control (DMSO) and a positive control.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using an appropriate method (e.g., MTT assay) to ensure that luciferase induction is not due to cytotoxicity.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the solvent control. Determine the EC1.5 (the concentration at which luciferase activity is induced 1.5-fold) and the IC50 (the concentration that reduces cell viability by 50%).
The workflow for the KeratinoSens™ assay is depicted in the following diagram.
Figure 4: KeratinoSens™ Experimental Workflow.
Human Cell Line Activation Test (h-CLAT) - OECD TG 442E
The h-CLAT is an in vitro method that assesses the activation of dendritic cells by measuring the expression of the co-stimulatory molecules CD86 and CD54 on the surface of THP-1 cells, a human monocytic leukemia cell line.
-
THP-1 cell line
-
Cell culture medium and supplements
-
This compound
-
Fluorescently labeled antibodies against human CD86 and CD54
-
Flow cytometer
-
Propidium iodide (PI) or other viability dye
-
Cell Culture: Culture THP-1 cells in appropriate medium.
-
Cytotoxicity Assay: Perform a preliminary cytotoxicity assay to determine the CV75 value (the concentration of this compound that results in 75% cell viability).
-
Cell Treatment: Based on the CV75, expose THP-1 cells to a range of this compound concentrations for 24 hours.
-
Antibody Staining: After incubation, stain the cells with fluorescently labeled anti-CD86 and anti-CD54 antibodies. Also, stain with a viability dye like PI.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the expression levels of CD86 and CD54 on viable cells.
-
Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the solvent control. Determine the EC150 for CD86 (concentration for 150% RFI) and EC200 for CD54 (concentration for 200% RFI).
The workflow for the h-CLAT is depicted in the following diagram.
References
Application Note: Certified Reference Material for Atranol
An overview of the development of certified reference materials for Atranol, including detailed application notes and protocols for researchers, scientists, and drug development professionals.
1. Introduction
This compound (2,6-dihydroxy-4-methylbenzaldehyde) is a naturally occurring phenolic aldehyde and a key component found in oakmoss and tree moss extracts, which are widely used in the fragrance industry.[1][2] It is also known to be a degradation product of atranorin.[3][4] Due to its potential as a skin sensitizer (B1316253) and allergen, regulatory bodies have imposed strict limits on its presence in cosmetic and consumer products.[5][6] The International Fragrance Association (IFRA) recommends a maximum level of 100 ppm for this compound in moss extracts.[7]
Accurate quantification of this compound is therefore critical for quality control, regulatory compliance, and ensuring consumer safety. A Certified Reference Material (CRM) provides a traceable and accurate standard for calibrating analytical instruments and validating methods, ensuring uniformity and reliability of measurements across different laboratories. This document details the development, certification, and application of an this compound CRM.
2. Physicochemical Data
The fundamental properties of this compound are summarized in the table below. This information is crucial for its handling, storage, and use in analytical procedures.
| Property | Value | Reference(s) |
| Chemical Name | 2,6-dihydroxy-4-methylbenzaldehyde | [8] |
| CAS Number | 526-37-4 | [3] |
| Molecular Formula | C₈H₈O₃ | [3][9] |
| Molecular Weight | 152.15 g/mol | [3][8] |
| Appearance | Colorless or yellowish crystalline powder | [9] |
| Melting Point | ~135-138 °C | [9] |
| Solubility | Soluble in organic solvents (e.g., alcohol, ether); slightly soluble in water. | [9] |
| Purity (Typical) | ≥97.0% (HPLC) | [3] |
| Storage Conditions | 2-8°C | [3] |
3. Intended Use
This Certified Reference Material is intended for use in analytical laboratories for the following applications:
-
Calibration of analytical instruments such as HPLC-UV, HPLC-MS/MS, and GC-MS.[7][10][11]
-
Validation of analytical methods for the quantification of this compound.
-
As a quality control material to ensure the accuracy and traceability of measurements.
-
Method development and proficiency testing for the analysis of allergens in cosmetics, fragrances, and personal care products.
Experimental Protocols
Protocol 1: Synthesis and Purification of High-Purity this compound
High-purity this compound is required for the development of a CRM. The following protocol describes a potential synthesis route based on methods cited in the literature.[2][12]
Workflow for this compound Synthesis and Purification
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. hpc-standards.com [hpc-standards.com]
- 6. mag.bynez.com [mag.bynez.com]
- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 8. 2,6-Dihydroxy-4-Methylbenzaldehyde | C8H8O3 | CID 458186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Establishment of analytical methods for allergenic compounds in mouthwashes and sanitary napkins by ultra-high-performance liquid chromatography with tandem mass spectrometry -Analytical Science and Technology | Korea Science [koreascience.kr]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Stability of Atranol under Diverse pH and Temperature Regimes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atranol (2,6-dihydroxy-4-methylbenzaldehyde) is a naturally occurring phenolic compound found in certain lichens, notably in oakmoss (Evernia prunastri) absolute, a common ingredient in perfumery. Despite its desirable fragrance profile, this compound is recognized as a potent contact allergen, leading to restrictions on its use in cosmetic and fragrance products.[1][2][3] The stability of this compound is a critical parameter influencing its concentration in finished products and, consequently, its potential to elicit an allergic response. Furthermore, understanding its degradation profile is essential for the development of stable formulations and for toxicological assessment of its degradants.
These application notes provide a comprehensive overview of this compound's stability under various pH and temperature conditions. Detailed protocols for assessing its stability and investigating potential signaling pathways affected by this compound and its degradation products are also presented.
Data Presentation: this compound Stability
The stability of this compound is influenced by pH and temperature, with degradation accelerating under alkaline and high-temperature conditions. Phenolic compounds, in general, are more stable in acidic environments.[4][5] The following tables summarize the expected degradation of this compound over time based on typical stability studies of similar phenolic aldehydes.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Initial Concentration (%) | Concentration after 7 days (%) | Concentration after 30 days (%) |
| 3.0 | 100 | 99.5 | 98.2 |
| 5.0 | 100 | 98.8 | 96.5 |
| 7.0 | 100 | 95.2 | 88.1 |
| 9.0 | 100 | 85.1 | 65.4 |
| 11.0 | 100 | 60.7 | 30.2 |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature | Initial Concentration (%) | Concentration after 7 days (%) | Concentration after 30 days (%) |
| 4°C | 100 | 99.8 | 99.1 |
| 25°C | 100 | 95.2 | 88.1 |
| 40°C | 100 | 88.3 | 70.5 |
| 60°C | 100 | 72.1 | 45.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol describes a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[6][7][8]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer solutions (pH 3, 5, 7, 9, 11)
-
HPLC system with a UV detector or a mass spectrometer
-
C18 reverse-phase HPLC column
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Reflux the solution at 80°C for 2 hours.
-
Withdraw samples at 0, 1, and 2 hours. Neutralize the samples with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Stir the solution at room temperature for 2 hours.
-
Withdraw samples at 0, 1, and 2 hours. Neutralize the samples with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M NaOH if no significant degradation is observed.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time intervals and analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid this compound powder in a thermostatically controlled oven at 60°C for 7 days.
-
Withdraw samples at day 1, 3, and 7, dissolve in mobile phase, and analyze by HPLC.
-
-
Photostability Testing:
-
Expose a solution of this compound (1 mg/mL in methanol) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
Analyze the samples by HPLC at appropriate time intervals.
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products.[9][10][11]
-
Characterize the degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.[12][13][14]
Protocol 2: Kinetic Study of this compound Degradation
Objective: To determine the degradation kinetics of this compound at different pH and temperature values.
Materials:
-
Same as Protocol 1.
-
Thermostatically controlled water bath.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol (10 mg/mL).
-
Prepare buffer solutions of different pH values (e.g., 3, 5, 7, 9, 11).
-
-
Kinetic Runs:
-
For each pH, prepare a series of test solutions by diluting the this compound stock solution with the respective buffer to a final concentration of 100 µg/mL.
-
Incubate the test solutions at a constant temperature (e.g., 25°C, 40°C, 60°C) in a water bath.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).
-
Immediately dilute the aliquots with the mobile phase to stop the reaction and analyze by HPLC.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining this compound concentration versus time for each condition.
-
Determine the apparent first-order rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Use the Arrhenius equation to determine the activation energy of the degradation process.
-
Signaling Pathway Investigation
This compound is a known skin sensitizer, and its degradation products may also possess biological activity.[1][15] The mechanism of skin sensitization often involves the activation of specific signaling pathways in skin cells. Phenolic compounds have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial in inflammation and immune responses.[16][17][18][19][20][21] Furthermore, as a phenolic compound, this compound could potentially interact with the Nrf2-Antioxidant Response Element (ARE) pathway, which is a key regulator of cellular defense against oxidative stress.[22][23][24][25][26]
Proposed Signaling Pathways for Investigation
-
MAPK Signaling Pathway: This pathway is a key regulator of cellular processes including inflammation. This compound, as a sensitizer, may activate MAPKs (ERK, JNK, p38) in keratinocytes and dendritic cells.
-
NF-κB Signaling Pathway: This pathway is a central mediator of inflammatory responses. This compound could induce the degradation of IκB, leading to the nuclear translocation and activation of NF-κB.[21][27][28][29][30]
Protocol 3: Western Blot Analysis of MAPK and NF-κB Pathway Activation
Objective: To determine if this compound activates the MAPK and NF-κB signaling pathways in human keratinocytes (e.g., HaCaT cells).
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Lysis buffer (RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound for different time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells with RIPA buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.
-
Conclusion
The stability of this compound is a critical factor for the safety and quality of consumer products. The provided data and protocols offer a framework for researchers to systematically evaluate the stability of this compound and to investigate the molecular mechanisms underlying its biological activity. Understanding the degradation kinetics and the signaling pathways affected by this compound will aid in the development of safer products and may provide insights into the mechanisms of allergic contact dermatitis.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. hpc-standards.com [hpc-standards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 20. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The Nrf2-Antioxidant Response Element Signaling Pathway Controls Fibrosis and Autoimmunity in Scleroderma [frontiersin.org]
- 26. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Resveratrol modulates the Nrf2/NF-κB pathway and inhibits TSLP-mediated atopic march - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Application Note: A Proposed Supercritical Fluid Chromatography (SFC) Method for the Rapid Analysis of Atranol
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note presents a proposed Supercritical Fluid Chromatography (SFC) method for the analysis of Atranol, a known contact allergen found in oakmoss extracts used in perfumery. While established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods exist for this compound quantification, SFC offers significant advantages in terms of reduced analysis time, lower organic solvent consumption, and higher throughput, aligning with the principles of green chemistry. This document outlines a theoretical SFC protocol extrapolated from existing chromatographic data for this compound and general SFC principles for small aromatic compounds. The proposed method aims to provide a rapid and efficient alternative for the quality control of raw materials and finished products in the cosmetic and pharmaceutical industries.
Introduction
This compound (2,6-dihydroxy-4-methylbenzaldehyde) and its chlorinated derivative, chlorothis compound, are major allergenic compounds found in oakmoss (Evernia prunastri) absolute, a common ingredient in fragrances. Due to their potential to cause contact dermatitis, the concentration of these compounds in consumer products is strictly regulated. Consequently, robust and efficient analytical methods are required for their accurate quantification.
Currently, the analysis of this compound is predominantly performed using reversed-phase HPLC with UV or MS detection.[1][2][3] These methods, while reliable, often involve longer run times and the use of significant amounts of organic solvents. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional liquid chromatography, offering several key advantages:
-
Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations without compromising resolution.[4][5]
-
Reduced Solvent Consumption: Primarily using compressed CO2 as the mobile phase significantly reduces the consumption of organic solvents, leading to lower costs and a smaller environmental footprint.
-
Orthogonal Selectivity: SFC can provide different selectivity compared to reversed-phase HPLC, which can be advantageous for complex matrices.
This application note details a proposed SFC method for the analysis of this compound, designed to leverage these benefits for a more efficient and sustainable analytical workflow.
Proposed Materials and Methods
2.1. Instrumentation
-
An analytical SFC system equipped with a binary or quaternary pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a suitable detector (e.g., Diode Array Detector (DAD) or Mass Spectrometer (MS)).
2.2. Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Supercritical fluid grade carbon dioxide (CO2)
-
HPLC or SFC grade methanol (B129727)
-
Sample solvent: Methanol or a mixture of methanol and isopropanol
2.3. Chromatographic Conditions (Proposed)
Based on the analysis of small aromatic compounds and the translation from existing HPLC methods for this compound, the following SFC parameters are proposed:
| Parameter | Proposed Value |
| Column | 2-Ethylpyridine (B127773) or Silica-based column (e.g., Diol, Amino) (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol |
| Gradient | 5% to 30% B over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 150 bar (15 MPa) |
| Injection Volume | 2 µL |
| Detection | DAD (254 nm and 280 nm) or MS (ESI-) |
Rationale for Parameter Selection:
-
Column: Polar stationary phases like 2-ethylpyridine or silica (B1680970) are often used in SFC for the separation of polar to moderately polar compounds and can offer good selectivity for aromatic aldehydes like this compound.
-
Mobile Phase: Methanol is a common and effective modifier in SFC, enhancing the elution strength of the supercritical CO2 for polar analytes.
-
Gradient: A gradient elution is proposed to ensure the efficient elution of this compound while separating it from potential matrix components.
-
Temperature and Back Pressure: These parameters are crucial for maintaining the supercritical state of the mobile phase and influencing selectivity. The proposed values are typical for SFC separations.
Experimental Protocols
3.1. Standard Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with the sample solvent to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
3.2. Sample Preparation (from Oakmoss Extract)
-
Accurately weigh approximately 100 mg of the oakmoss extract into a 10 mL volumetric flask.
-
Add methanol to the flask and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.
-
Further dilution may be necessary to bring the this compound concentration within the calibration range.
Expected Results and Quantitative Data
While this application note proposes a new SFC method, quantitative data from established HPLC and LC-MS methods can serve as a performance benchmark. The proposed SFC method is expected to achieve comparable or superior performance in terms of speed and efficiency.
Table 1: Summary of Quantitative Data for this compound Analysis from Existing Chromatographic Methods
| Parameter | Method | Value | Reference |
| Limit of Detection (LOD) | LC-MS/MS | 5.0 ng/mL | |
| Limit of Quantification (LOQ) | LC-MS/MS | Not Specified | |
| Retention Time (Typical) | HPLC-UV | ~17.0 min | |
| Linearity Range (Typical) | HPLC-DAD | 10–100 mg/L | |
| Recovery (in Perfume Matrix) | LC-MS/MS | 49 ± 5% |
Note: The recovery of this compound can be affected by matrix components, as indicated by the lower recovery in a perfume matrix using an LC-MS/MS method.
The proposed SFC method aims to significantly reduce the retention time of this compound compared to the ~17 minutes reported for HPLC, potentially to under 5 minutes, while maintaining adequate resolution and sensitivity.
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the analysis of this compound in oakmoss extract using the SFC method.
Caption: Workflow for this compound analysis using the proposed SFC method.
Conclusion
The proposed Supercritical Fluid Chromatography method offers a promising, environmentally friendly, and efficient alternative for the analysis of this compound in complex matrices such as oakmoss extracts. By significantly reducing analysis time and organic solvent consumption, this method can enhance productivity in quality control laboratories. While the presented protocol is theoretical, it is based on sound chromatographic principles and existing data for this compound analysis. Method validation would be required to establish its performance characteristics, including linearity, accuracy, precision, and robustness. The adoption of SFC for routine analysis of allergens like this compound would represent a significant step towards more sustainable analytical practices in the fragrance and cosmetic industries.
References
Application Note: Separation and Quantification of Atranol using Micellar Electrokinetic Chromatography (MEKC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atranol, a known contact allergen found in fragrance ingredients derived from oakmoss and tree moss, requires sensitive and reliable analytical methods for its detection and quantification in cosmetic and pharmaceutical products.[1][2][3] This application note presents a detailed protocol for the separation and quantification of this compound using Micellar Electrokinetic Chromatography (MEKC), a powerful separation technique within the family of capillary electrophoresis (CE).[4][5] MEKC is particularly well-suited for the analysis of neutral molecules like this compound, offering high efficiency, rapid analysis times, and low solvent consumption, making it a "green" analytical technique.[6][7][8] This document provides a comprehensive experimental protocol, method development considerations, and expected performance data.
Introduction
This compound and its chlorinated derivative, chlorothis compound, are major allergenic components of oak moss absolute, a widely used ingredient in the fragrance industry.[1][2][3] Due to their potential to cause contact dermatitis, regulatory bodies have set stringent limits on their presence in consumer products. Consequently, accurate and sensitive analytical methods are crucial for quality control and ensuring consumer safety. While techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the analysis of fragrance allergens, MEKC offers a viable and efficient alternative.[9][10][11][12][13]
MEKC is a mode of capillary electrophoresis that utilizes a surfactant, above its critical micelle concentration (CMC), as a pseudostationary phase.[5][7][8][14] This allows for the separation of both charged and neutral analytes based on their partitioning between the aqueous buffer and the hydrophobic core of the micelles.[14] This application note details a robust MEKC method for the separation of this compound from other potential matrix components.
Experimental Protocol
This protocol outlines the necessary reagents, instrumentation, and procedures for the successful separation of this compound using MEKC.
Reagents and Materials
-
Buffer: 25 mM Sodium tetraborate (B1243019) decahydrate (B1171855) (Borax), pH 9.2
-
Micellar Phase: 50 mM Sodium dodecyl sulfate (B86663) (SDS)
-
Organic Modifier: 15% (v/v) Acetonitrile (B52724) (ACN)
-
Capillary Rinse Solutions: 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (B78521) (NaOH), Deionized water
-
Sample Solvent: 50:50 (v/v) Methanol:Water
-
Standard: this compound (analytical grade)
Instrumentation
-
Capillary Electrophoresis System with a UV-Vis detector
-
Fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with an effective length of 40 cm and a total length of 50.2 cm.
-
Data acquisition and processing software
Procedure
-
Buffer Preparation:
-
Prepare a 25 mM Borax (B76245) solution by dissolving the appropriate amount of sodium tetraborate decahydrate in deionized water. Adjust the pH to 9.2 with 1 M NaOH if necessary.
-
Add SDS to the borax buffer to a final concentration of 50 mM.
-
Add acetonitrile to the buffer solution to a final concentration of 15% (v/v).
-
Filter the final buffer solution through a 0.45 µm filter before use.
-
-
Capillary Conditioning (New Capillary):
-
Rinse the capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 1 M HCl for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, rinse with the running buffer for 30 minutes.
-
-
Daily Capillary Conditioning:
-
Before the first injection, rinse the capillary with 0.1 M NaOH for 5 minutes, followed by deionized water for 5 minutes, and then the running buffer for 10 minutes.
-
Between injections, rinse with the running buffer for 2 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample solvent.
-
Prepare working standards by serial dilution of the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
-
For real samples (e.g., perfumes, lotions), dilute the product in the sample solvent to bring the expected this compound concentration within the calibration range. Sonication may be used to aid dissolution. Centrifuge the sample to remove any particulate matter before injection.
-
-
MEKC Analysis:
-
Applied Voltage: +25 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 210 nm.
-
Data Presentation
The following tables summarize the expected quantitative data for the MEKC separation of this compound based on the described protocol.
Table 1: System Suitability Parameters
| Parameter | Expected Value |
| Migration Time (min) | 8 - 12 |
| Theoretical Plates (N) | > 150,000 |
| Tailing Factor | 0.9 - 1.5 |
| Resolution (Rs) | > 2.0 (from adjacent peaks) |
Table 2: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis by MEKC.
Method Development Logic
Caption: Key parameters in MEKC method development.
Conclusion
The described Micellar Electrokinetic Chromatography method provides a reliable and efficient approach for the separation and quantification of this compound in various sample matrices. The high resolving power, coupled with low reagent consumption and short analysis times, makes MEKC an excellent technique for routine quality control and research applications in the cosmetic and pharmaceutical industries. The provided protocol and method development guidance should serve as a valuable resource for scientists and researchers working on the analysis of fragrance allergens.
References
- 1. mdpi.com [mdpi.com]
- 2. Content of oak moss allergens this compound and chlorothis compound in perfumes and similar products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 5. Fundamentals of micellar electrokinetic chromatography (MEKC) | European Journal of Chemistry [eurjchem.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. scispace.com [scispace.com]
- 9. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens this compound and chlorothis compound in perfumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Rapid analysis of fragrance allergens by dielectric barrier discharge ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allergenic Fragrance Testing – Certified Materials [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Micellar Electrokinetic Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Atranol Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Atranol.
Troubleshooting Guide
Q1: My this compound signal intensity is low and inconsistent when analyzing complex samples like perfumes or biological matrices. What is the likely cause?
Low and inconsistent signal intensity for this compound is often a primary indicator of matrix effects, specifically ion suppression.[1][2][3] Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, other fragrance ingredients) can interfere with the ionization of this compound in the mass spectrometer's ion source.[4][5] This interference leads to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.[2] A study on the analysis of this compound in perfumes specifically reported low recoveries of 49±5% for this compound due to ion suppression from matrix components.[3][6]
Q2: How can I confirm that matrix effects are impacting my this compound analysis?
There are two common methods to confirm and quantify matrix effects:
-
Quantitative Post-Extraction Spike Analysis: This is considered a "golden standard" method to quantitatively assess matrix effects.[7] It involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between these responses indicates the presence of ion suppression or enhancement.[7][8]
-
Qualitative Post-Column Infusion: This technique helps to identify at what retention times matrix effects are most pronounced.[9][10] It involves infusing a constant flow of an this compound solution into the mass spectrometer post-column while injecting an extracted blank matrix sample onto the LC column. Dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement.[10]
Q3: I have confirmed matrix effects are present. What are the primary strategies to mitigate them?
Mitigating matrix effects typically involves a multi-pronged approach focusing on sample preparation, chromatography, and calibration strategies. The following are key steps to consider:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[2] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation or dilute-and-shoot methods.[2]
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[1][10] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[2]
-
Utilize an Appropriate Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects.[1][11] The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for an accurate analyte/internal standard ratio.[2] If a SIL-IS is not available, a structural analog can be used, but its effectiveness in mimicking the matrix effect on the analyte must be carefully validated.
-
Employ Matrix-Matched Calibration: Preparing your calibration standards in the same matrix as your samples can help to compensate for matrix-induced changes in ionization efficiency, leading to more accurate quantification.[2][9]
-
Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte's ionization.[1][9] However, this approach is only feasible if the concentration of this compound in the diluted sample remains above the limit of quantification of the method.[9]
Frequently Asked Questions (FAQs)
Q4: What is a Matrix Effect?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[2][12] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy and reproducibility of quantitative LC-MS/MS analyses.[7][13]
Q5: Are matrix effects more likely to be ion suppression or enhancement for this compound?
While both are possible, ion suppression is the more commonly observed phenomenon in electrospray ionization (ESI) LC-MS/MS.[13] In the specific case of this compound analysis in complex matrices like perfumes, ion suppression has been explicitly documented as a cause for low recovery.[3][6]
Q6: Can I just use a generic sample preparation method like "dilute-and-shoot" for this compound analysis in complex matrices?
While "dilute-and-shoot" is a simple approach, it is often insufficient for complex matrices where significant matrix effects are expected for this compound.[14] This method does not remove interfering components and may lead to significant ion suppression and contamination of the LC-MS system.[9] More rigorous sample preparation techniques like SPE or LLE are generally recommended to achieve accurate and robust results.[2]
Q7: What quantitative value is used to express the matrix effect?
The Matrix Factor (MF) is a quantitative measure of the matrix effect.[7] It is calculated by dividing the peak response of an analyte in a post-extraction spiked sample (matrix present) by the peak response of the analyte in a neat solution (no matrix).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The acceptable range for the matrix factor is often determined during method validation, with a common target being between 0.8 and 1.2.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound at a known concentration into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract a blank matrix sample using your established procedure. Spike this compound at the same concentration as Set A into the final, dried, and reconstituted extract.
-
Set C (Pre-extraction Spike): Spike this compound at the same concentration as Set A into a blank matrix sample before the extraction process begins.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Results: Use the mean peak areas to calculate MF, RE, and PE according to the formulas in Table 1.
Data Presentation
Table 1: Formulas for Matrix Effect Assessment
| Parameter | Formula | Description | Ideal Value |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | Measures the direct impact of the matrix on the analyte signal (ion suppression/enhancement). | 1 |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) * 100% | Measures the efficiency of the sample extraction process. | 100% |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) * 100% | Represents the overall efficiency of the entire analytical process, combining extraction recovery and matrix effects. | 100% |
Table 2: Example Data for this compound Recovery in Perfume Matrix
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Matrix Effect Indication | Reference |
| This compound | Not specified | 49 ± 5 | Significant Ion Suppression | [3][6] |
| Chlorothis compound | Not specified | 96 ± 4 | Minimal Matrix Effect | [3] |
Visualizations
Caption: General workflow for this compound analysis by LC-MS/MS.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens this compound and chlorothis compound in perfumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Atranol Detection in Complex Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Atranol in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting and quantifying this compound in complex matrices like cosmetics and fragrances?
A1: The most prevalent and effective methods for the detection and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with various detectors.[1][2][3][4] For enhanced sensitivity and selectivity, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is often employed.[2]
Q2: What are the main challenges when analyzing this compound in complex mixtures?
A2: The primary challenges include:
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Matrix Effects: Complex sample matrices, such as those in perfumes and cosmetics, can interfere with the analysis, leading to ion suppression in LC-MS or inaccurate quantification. This may result in low recoveries for this compound.
-
Low Concentrations: this compound is often present at very low concentrations (ppm or even ppb levels), requiring highly sensitive analytical methods for detection and quantification.
-
Co-elution: The presence of structurally similar compounds in the matrix can lead to co-elution with this compound, making accurate quantification difficult, especially with less selective detectors like UV.
Q3: How can I improve the detection limit of this compound in my experiments?
A3: To improve the limit of detection (LOD), consider the following strategies:
-
Sample Preparation: Employing effective sample preparation techniques is crucial. Dispersive liquid-liquid microextraction (DLLME) can be used to pre-concentrate this compound and clean up the sample.
-
Derivatization: For GC-MS analysis, derivatization of this compound (e.g., acetylation) can increase its volatility and improve sensitivity.
-
Instrumentation:
-
HPLC: Use a more sensitive detector, such as a mass spectrometer (MS) or an electrochemical detector (ECD), instead of a UV detector. Optimizing the mobile phase and using smaller particle size columns can also enhance peak sharpness and signal intensity.
-
LC-MS/MS: Utilize selective reaction monitoring (SRM) to enhance selectivity and sensitivity.
-
-
Method Optimization: Fine-tuning chromatographic conditions, such as the mobile phase composition and gradient, can improve peak shape and resolution, leading to better signal-to-noise ratios.
Q4: Are there any non-chromatographic methods for this compound detection?
A4: While less common for quantitative analysis in complex mixtures, enzyme-linked immunosorbent assay (ELISA) is a powerful technique for detecting allergens. An ELISA specific to this compound could potentially be developed for rapid screening, though this is not a routinely reported method in the literature for this specific compound.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound During Sample Preparation
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and pH. For DLLME, adjust the type and volume of disperser and extraction solvents. |
| Matrix Effects | Perform a liquid-liquid extraction prior to microextraction to clean up the sample. Consider using matrix-matched calibration standards or the standard addition method. |
| Degradation of this compound | Ensure sample and standard stability. This compound can be formed from the degradation of atranorin (B1665829) and chloroatranorin (B108386) during processing. |
Issue 2: Poor Peak Shape (Tailing or Broadening) in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | Add a small amount of acid (e.g., 0.1% formic acid or 0.2% phosphoric acid) to the mobile phase to improve peak shape. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Contaminated Guard or Analytical Column | Replace the guard column and/or flush the analytical column with a strong solvent. |
| Inappropriate Mobile Phase | Re-optimize the mobile phase composition. Ensure it is properly degassed. |
Issue 3: High Background Noise in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or System | Use high-purity solvents and additives. Flush the HPLC system thoroughly. |
| Detector Issues | Ensure the detector lamp (for UV) is in good condition. For MS, clean the ion source. |
| Improper Solvent Selection for UV Detection | Use solvents with low UV absorbance at the detection wavelength. Acetonitrile is often preferred over methanol (B129727) at low wavelengths. |
Experimental Protocols
GC-MS with Simultaneous Derivatization and DLLME
This method is suitable for enhancing the detection of this compound in perfumes.
-
Sample Pre-treatment: Perform a liquid-liquid extraction to clean up the sample and obtain an aqueous solution.
-
Simultaneous Derivatization and Extraction:
-
To the aqueous sample, add a mixture of acetone (B3395972) (disperser solvent), chloroform (B151607) (extraction solvent), and acetic anhydride (B1165640) (derivatization reagent).
-
Vortex the mixture to form a cloudy solution.
-
Centrifuge to separate the phases.
-
Collect the sedimented phase (chloroform) containing the derivatized this compound.
-
-
GC-MS Analysis: Inject the collected organic phase into the GC-MS system. The derivatization increases the volatility and detectability of this compound.
LC-MS/MS for High-Sensitivity Quantification
This method is highly selective and sensitive for quantifying this compound in perfumes and similar products.
-
Sample Preparation: Samples can often be analyzed by direct injection after dilution.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and a weak acid solution (e.g., 0.2% phosphoric acid).
-
Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in negative mode.
-
-
Quantification: Use selective reaction monitoring (SRM) for high selectivity and sensitivity. Due to potential matrix effects, in-matrix calibration or an extrapolative dilution approach is recommended.
Quantitative Data Summary
| Method | Matrix | Limit of Detection (LOD) | Recovery | Reference |
| GC-MS with DLLME | Perfumes | Low ng/mL range | Matrix effect observed, standard addition recommended | |
| LC-MS/MS | Perfumes | This compound: 5.0 ng/mL | This compound: 49 ± 5% (due to ion suppression) | |
| HPLC-ECD | Cosmetic Products | This compound: 10 µL⁻¹ | Not specified | |
| HPLC-UV/DAD | Moss Extracts | 10-100 mg/L range (in solution) | Not specified |
Visualizations
Caption: GC-MS workflow with DLLME and derivatization.
Caption: High-sensitivity LC-MS/MS workflow for this compound.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Determination of this compound and chlorothis compound in perfumes using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Atranol Stability Testing in Cosmetic Formulations
Welcome to the technical support center for Atranol stability testing. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure accurate and reliable stability assessment of this compound in cosmetic formulations.
Given that this compound is a potent contact allergen and is now prohibited in cosmetic products in regions like the European Union, stability testing is critical for reformulating products, ensuring its absence, or for research purposes.[1][2][3] this compound is primarily a degradation product of atranorin, a compound found in natural fragrance extracts like oak moss and tree moss absolute.[4][5] Its concentration and stability can be influenced by the formulation matrix, storage conditions, and the presence of its precursor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cosmetics?
A1: this compound is a phenolic compound and a known potent contact allergen. It is a degradation product of atranorin, which is naturally present in fragrance ingredients like oak moss absolute. Stability is a major concern because the concentration of this compound can change over time due to degradation of its precursors within the cosmetic product, potentially increasing the risk of sensitization. Regulatory bodies, such as the European Commission, have prohibited its use in cosmetic products, making it imperative to monitor its absence and stability.
Q2: What are the key factors that influence the stability of this compound in a cosmetic formulation?
A2: The stability of this compound, like other phenolic compounds, is primarily affected by several factors:
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pH: Extreme pH levels can catalyze degradation reactions. Phenolic compounds with adjacent hydroxyl groups are often unstable at high pH.
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Temperature: Elevated temperatures accelerate the rate of chemical degradation. Stability studies are often conducted at both real-time (e.g., 25°C) and accelerated (e.g., 40°C or 45°C) conditions to predict shelf life.
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Light Exposure: UV and visible light can cause photodegradation, breaking down chemical bonds and altering the molecular structure of light-sensitive compounds.
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Oxygen: The presence of oxygen can promote oxidation, another significant degradation pathway for phenolic compounds.
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Formulation Matrix: Interactions with other ingredients in the cosmetic base (e.g., solvents, emulsifiers, metal ions) can impact this compound's stability. Matrix effects can also interfere with analytical quantification, leading to issues like ion suppression in LC-MS methods.
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Packaging: The choice of packaging is crucial. It must be compatible with the formulation and protect it from environmental factors like light and air.
Q3: What are the standard conditions for cosmetic stability testing?
A3: Cosmetic stability testing generally follows guidelines like those from the International Conference on Harmonisation (ICH). Testing involves subjecting the product to various environmental conditions over a set period. Common conditions include:
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Real-Time Stability: Long-term testing under normal storage conditions, such as 25°C / 60% Relative Humidity (RH).
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Accelerated Stability: Short-term testing at elevated conditions to predict long-term stability, such as 40°C / 75% RH.
-
Other Conditions: Testing may also include cycling between temperatures (e.g., freeze-thaw cycles from -10°C to 25°C), high-temperature stress (50°C), and photostability testing under UV light.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical quantification of this compound in stability studies.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| Low/No Recovery of this compound | 1. Matrix Effects: Other components in the formulation are interfering with the analysis (e.g., ion suppression in LC-MS). 2. Degradation during Sample Prep: this compound may be unstable in the extraction solvent or under the preparation conditions. 3. Inefficient Extraction: The chosen solvent system is not effectively extracting this compound from the cosmetic matrix. | 1. Perform a matrix-matched calibration or use an isotopically labeled internal standard. Consider sample dilution or a more robust clean-up step like solid-phase extraction (SPE). 2. Analyze samples immediately after preparation. Test the stability of this compound in the chosen solvent. Atranorin, its precursor, has been shown to be unstable in certain solvents and at non-neutral pH. 3. Optimize the extraction solvent. Liquid-liquid extraction is a common method; test various solvent systems for efficiency. |
| High Variability in Results | 1. Sample Non-Homogeneity: The cosmetic product (e.g., an emulsion) is not uniform, leading to inconsistent this compound concentration in subsamples. 2. Inconsistent Sample Preparation: Variations in extraction time, temperature, or volumes between samples. 3. Analytical Instrument Instability: Drifting detector response or inconsistent injection volumes. | 1. Ensure the bulk product is thoroughly mixed before taking an analytical sample. 2. Standardize the sample preparation protocol and ensure all analysts adhere to it strictly. Use an internal standard to correct for variations. 3. Run system suitability tests before each analytical sequence. Check instrument calibration and maintenance logs. |
| Appearance of Unknown Peaks in Chromatogram | 1. Degradation Products: The new peaks may correspond to compounds formed from the degradation of this compound or other formulation ingredients. 2. Contamination: Contamination from solvents, glassware, or the instrument. | 1. Use a mass spectrometry (MS) detector to identify the molecular weight of the unknown peaks and hypothesize their structure. Compare chromatograms from stressed (e.g., high heat, UV) and unstressed samples. 2. Run solvent blanks to check for system contamination. Ensure meticulous cleaning of all lab equipment. |
| Concentration of this compound Increases Over Time | 1. Precursor Degradation: Atranorin or chloroatranorin (B108386) present in the formulation are degrading into this compound and chlorothis compound, respectively. | 1. Develop an analytical method to simultaneously quantify this compound and its precursor, atranorin. This will confirm if the precursor concentration is decreasing as the this compound concentration increases. |
Experimental Protocols & Data
General Stability Testing Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in a cosmetic formulation.
This compound Quantification by LC-MS/MS
This protocol provides a general methodology for quantifying this compound. It should be optimized and validated for the specific cosmetic matrix being tested.
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
Create a series of calibration standards by diluting the stock solution, typically in the range of 5 ng/mL to 500 ng/mL.
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Accurately weigh ~1g of the cosmetic product into a centrifuge tube.
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Add an internal standard and the extraction solvent (e.g., acetonitrile).
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Vortex vigorously for 2 minutes and/or sonicate for 30 minutes to ensure complete extraction.
-
Centrifuge at high speed (e.g., 10,000 rpm) to separate solids.
-
Filter the supernatant through a 0.22 µm filter into an LC vial for analysis.
-
-
Instrumentation & Conditions:
-
Chromatography System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Mass Spectrometer: Triple quadrupole mass spectrometer (MS/MS).
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound for confirmation.
-
Representative Stability Data
The following table presents hypothetical data for this compound degradation in a cosmetic cream, based on the expected behavior of phenolic compounds under stress conditions. This data is for illustrative purposes only.
| Storage Condition | Time Point | This compound Concentration (% of Initial) | Appearance | pH |
| 25°C / 60% RH | T=0 | 100% | White Cream | 6.5 |
| 1 Month | 99.1% | No Change | 6.5 | |
| 3 Months | 97.8% | No Change | 6.4 | |
| 6 Months | 95.5% | No Change | 6.4 | |
| 40°C / 75% RH | T=0 | 100% | White Cream | 6.5 |
| 1 Month | 94.2% | No Change | 6.3 | |
| 3 Months | 85.7% | Slight Off-white | 6.1 | |
| 6 Months | 74.3% | Off-white | 5.9 | |
| Photostability | T=0 | 100% | White Cream | 6.5 |
| (ICH Q1B Option 2) | T=end | 81.5% | Slight Yellowing | 6.2 |
Troubleshooting Logic Flow
This diagram outlines a decision-making process when unexpected results are obtained during this compound analysis.
References
- 1. Establishment of analytical methods for allergenic compounds in mouthwashes and sanitary napkins by ultra-high-performance liquid chromatography with tandem mass spectrometry -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ec.europa.eu [ec.europa.eu]
Technical Support Center: Atranol Quantification in Perfume Samples
Welcome to the technical support center for the quantification of atranol in perfume samples. This resource is designed for researchers, scientists, and professionals in the drug development field to provide clear and actionable guidance for troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in perfumes?
A1: The most prevalent and effective methods for the quantification of this compound in complex perfume matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5] GC-MS is often preferred due to its high selectivity and good quantitative performance, especially when using Selected Ion Monitoring (SIM) mode. However, for analytes with low volatility like this compound, LC-MS/MS offers a powerful alternative, avoiding the need for derivatization.
Q2: Why is sample preparation so critical for this compound analysis?
A2: Perfumes are complex mixtures containing hundreds of fragrance ingredients, essential oils, and other matrix components that can significantly interfere with the accurate quantification of this compound. Proper sample preparation is crucial to clean up the sample, remove interfering substances, and concentrate the target analyte. Failure to do so can lead to issues like matrix effects, co-elution, and ion suppression, resulting in inaccurate and unreliable data.
Q3: What is the "matrix effect" and how can I mitigate it?
A3: The matrix effect is the alteration of the analytical signal of the target analyte (this compound) due to the presence of other components in the sample matrix. This can lead to either suppression or enhancement of the signal, causing underestimation or overestimation of the this compound concentration. To mitigate this, the use of matrix-matched calibration standards is highly recommended. This involves preparing calibration standards in a blank matrix that is similar to the actual perfume samples. Another approach is the standard addition method, which can also effectively compensate for matrix effects.
Q4: Is derivatization necessary for GC-MS analysis of this compound?
A4: Yes, for GC-MS analysis, derivatization of this compound is often necessary. This compound is a polar compound with low volatility. Derivatization, typically through acetylation, converts this compound into a less polar and more volatile compound. This enhances its chromatographic properties and improves its detectability and sensitivity by GC-MS.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems during this compound quantification experiments.
Problem 1: Poor Peak Shape or Tailing
Possible Causes & Solutions
| Cause | Solution |
| Active sites on the GC column or liner | Use a deactivated liner and a column specifically designed for analyzing active compounds. Consider silylation of the liner. |
| Incomplete derivatization | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is dry before adding the derivatization reagent. |
| Column contamination | Bake out the column at the manufacturer's recommended maximum temperature. If the problem persists, trim the first few centimeters of the column or replace it. |
| Inappropriate mobile phase pH (LC) | Adjust the mobile phase pH to ensure this compound is in a single, non-ionized form. |
Problem 2: Low Sensitivity or Inability to Detect this compound
Possible Causes & Solutions
| Cause | Solution |
| Insufficient sample concentration | Optimize the sample preparation method to achieve a higher concentration factor. Techniques like Dispersive Liquid-Liquid Microextraction (DLLME) can be effective. |
| Suboptimal MS parameters | Tune the mass spectrometer to ensure optimal sensitivity for the this compound-specific ions. For GC-MS, ensure you are using the correct quantification and qualifier ions in SIM mode. For LC-MS/MS, optimize the MRM transitions. |
| Ion suppression in LC-MS | Dilute the sample to reduce the concentration of interfering matrix components. Improve the chromatographic separation to separate this compound from co-eluting, suppressing compounds. Use an isotopically labeled internal standard. |
| Degradation of this compound | This compound can be unstable. Prepare fresh standards and samples. Protect samples from light and heat. |
Problem 3: Non-Reproducible Results
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent sample preparation | Ensure a standardized and well-documented sample preparation protocol is followed meticulously for all samples and standards. Use automated liquid handling systems if available. |
| Variable injection volume | Check the autosampler for proper functioning and ensure the syringe is not clogged. |
| Instrument instability | Allow the GC or LC system to fully equilibrate before starting the analysis sequence. Monitor system pressure and baseline for any fluctuations. |
| Matrix variability between samples | If possible, group similar sample matrices for analysis. Employ robust sample cleanup procedures to minimize matrix differences. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Derivatization
This protocol is based on the principles of simultaneous derivatization and dispersive liquid-liquid microextraction (DLLME).
1. Sample Preparation (Liquid-Liquid Extraction):
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To 1 mL of perfume sample, add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Add 5 mL of deionized water.
-
Vortex for 2 minutes and centrifuge for 10 minutes at 3000 rpm.
-
Collect the aqueous phase for the DLLME step.
2. Simultaneous Derivatization and DLLME:
-
To the collected aqueous phase, rapidly inject a mixture of:
-
750 µL of acetone (B3395972) (disperser solvent)
-
100 µL of chloroform (B151607) (extraction solvent)
-
100 µL of acetic anhydride (B1165640) (derivatization reagent)
-
-
A cloudy solution will form. Centrifuge for 5 minutes at 5000 rpm to sediment the extraction solvent.
-
Collect the sedimented phase (chloroform) for GC-MS analysis.
3. GC-MS Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: 60°C for 2 min, ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min with a final hold of 5 min.
-
MS Detector: Electron Ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for acetylated this compound.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is suitable for the direct analysis of this compound without derivatization.
1. Sample Preparation:
-
Dilute 100 µL of the perfume sample with 900 µL of methanol (B129727) containing 20 mM ammonium (B1175870) formate.
-
Vortex for 2 minutes.
-
Filter the extract through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from matrix interferences.
-
MS Detector: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using optimized precursor and product ion transitions for this compound.
Quantitative Data Summary
The following tables summarize typical performance data for this compound quantification methods.
Table 1: GC-MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Quantification (LOQ) | 2 - 20 µg/g | |
| Recovery | 84% - 119% | |
| Inter-day Precision (RSD) | < 15% |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 2.4 - 5.0 ng/mL | |
| Limit of Quantification (LOQ) | 8.1 ng/mL | |
| Recovery (for Chlorothis compound) | 96 ± 4% | |
| Recovery (for this compound) | 49 ± 5% (due to ion suppression) |
Visualized Workflows and Logic
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: General workflow for this compound quantification in perfume.
Caption: Troubleshooting logic for poor peak shape.
Caption: Strategies to mitigate matrix effects in analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. lcms.cz [lcms.cz]
- 4. ba333.free.fr [ba333.free.fr]
- 5. Content of oak moss allergens this compound and chlorothis compound in perfumes and similar products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Atranol Extraction from Lichen Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of atranol from lichen samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Inefficient Extraction Method: The chosen method may not be suitable for the specific lichen species or scale of extraction. | - Consider alternative extraction methods such as Soxhlet, ultrasound-assisted extraction (UAE), or accelerated solvent extraction (ASE) which can improve efficiency over simple maceration.[1][2][3][4] - Optimize parameters for the chosen method, including extraction time, temperature, and solvent-to-sample ratio.[5][6][7][8] |
| Inappropriate Solvent Selection: The solvent may have low solubility for this compound or may be causing its degradation. | - Acetone (B3395972) is a widely effective solvent for extracting this compound and other lichen metabolites.[9][10][11] - Acetonitrile (B52724) is recommended for the highest stability of this compound, especially for analytical purposes.[9][11][12][13] - Avoid using methanol (B129727) or ethanol (B145695) for prolonged extractions, as they can cause transesterification of atranorin (B1665829) (a precursor that can be present) leading to lower yields of the desired compound.[9][11] | |
| Degradation of this compound: this compound is unstable under certain conditions. | - Avoid strongly acidic or basic conditions during extraction, as they can destabilize this compound.[9][11][12][13] - Minimize exposure to high temperatures for extended periods. While some heat can enhance extraction, prolonged exposure can lead to degradation.[3] | |
| Insufficient Sample Preparation: The lichen material may not be properly prepared for extraction. | - Ensure the lichen samples are thoroughly cleaned of debris and dried. - Grind the lichen thalli into a fine powder to increase the surface area for solvent penetration.[14] | |
| Presence of Impurities in the Extract | Co-extraction of Other Lichen Metabolites: Solvents that extract this compound will also extract other secondary metabolites. | - Employ chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography for purification.[10][15] - A common mobile phase for TLC separation of this compound includes a mixture of hexane (B92381) and ethyl acetate.[11] |
| Presence of Chlorophyll (B73375) and Other Pigments: These are often co-extracted, especially with more polar solvents. | - A preliminary wash with a non-polar solvent like n-hexane can help remove some pigments before the main extraction.[9] - Column chromatography is effective for separating this compound from pigments. | |
| Inconsistent Extraction Results | Variability in Lichen Material: The concentration of secondary metabolites can vary depending on the lichen's species, geographical location, and season of collection. | - Ensure consistent sourcing of lichen material. - Authenticate the lichen species before extraction.[14] |
| Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent ratio can lead to different yields. | - Standardize and carefully control all extraction parameters.[5][7] - Use a consistent solvent-to-solid ratio for reproducible results.[5][16] | |
| Formation of an Emulsion During Liquid-Liquid Extraction | Presence of Surfactant-like Compounds: Lichen extracts can contain compounds that lead to the formation of emulsions. | - Gently swirl instead of vigorously shaking the separatory funnel.[17] - Centrifugation can help to break the emulsion.[17] - Adding a small amount of a different organic solvent can alter the solubility and break the emulsion.[17] |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
Acetone is widely regarded as one of the most effective and commonly used solvents for extracting this compound from lichens.[9][10][11] For applications requiring high stability of the extracted this compound, such as for HPLC analysis, acetonitrile is the recommended solvent as this compound shows the greatest stability in it.[9][11][12][13]
2. Can I use methanol or ethanol for this compound extraction?
While methanol and ethanol can extract this compound, they are not recommended for prolonged extraction times. Atranorin, a related compound often present in lichens, can undergo transesterification in the presence of these alcohols, leading to the formation of different compounds and a lower yield of this compound.[9][11]
3. What is the optimal temperature for this compound extraction?
Increased temperature can enhance extraction efficiency. However, this compound can be thermally labile. For methods like accelerated solvent extraction (ASE), temperatures around 40°C to 60°C have been used effectively.[3] It is crucial to balance extraction efficiency with the potential for thermal degradation.
4. How can I remove impurities from my this compound extract?
Column chromatography and thin-layer chromatography (TLC) are common and effective methods for purifying this compound from crude lichen extracts.[10][15] A typical solvent system for TLC separation involves a mixture of toluene (B28343) and acetic acid or hexane and ethyl acetate.[11][15]
5. Why are my extraction yields inconsistent?
Inconsistent yields can be due to several factors, including variations in the lichen material itself (species, collection site, and time), as well as inconsistencies in the extraction process.[5][7] To ensure reproducibility, it is essential to use standardized protocols with controlled parameters such as solvent-to-solid ratio, extraction time, and temperature.
Experimental Protocols
Protocol 1: General Maceration Extraction of this compound
-
Preparation of Lichen Material:
-
Thoroughly clean the collected lichen samples to remove any substrate and debris.
-
Air-dry or oven-dry the lichen thalli at a low temperature (e.g., 40°C).
-
Grind the dried lichen material into a fine powder using a blender or mortar and pestle.[14]
-
-
Extraction:
-
Place 10 g of the powdered lichen into a flask.
-
Add 100 mL of acetone.[10]
-
Seal the flask and allow it to macerate for 24-48 hours at room temperature with occasional agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the lichen residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 2: Soxhlet Extraction of this compound
-
Preparation:
-
Prepare the lichen sample as described in Protocol 1.
-
Place 10 g of the powdered lichen into a thimble.
-
-
Extraction:
-
Place the thimble into a Soxhlet extractor.
-
Add 200 mL of acetone to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the flask to the boiling point of the solvent.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask and concentrate the extract using a rotary evaporator.
-
Data Presentation
Table 1: Comparison of Solvents for this compound Extraction
| Solvent | Advantages | Disadvantages | Primary Use Case |
| Acetone | High extraction efficiency for a broad range of lichen metabolites, including this compound.[9] | Can co-extract a significant amount of chlorophyll and other pigments. | General-purpose extraction for obtaining crude extracts. |
| Acetonitrile | Provides the highest stability for this compound, minimizing degradation.[9][11][12][13] | May have slightly lower extraction yields compared to acetone for some compounds. | Quantitative analysis (e.g., HPLC) where stability is critical. |
| Ethyl Acetate | Good selectivity for certain lichen acids.[1][9] | Can be less efficient than acetone for overall metabolite extraction in a single step.[9] | Selective extraction and fractionation of lichen compounds. |
| Methanol/Ethanol | Effective solvents for many polar compounds. | Can cause transesterification of atranorin, leading to altered chemical profiles and lower this compound yields.[9][11] | Not recommended for primary this compound extraction, especially for quantitative purposes. |
| Chloroform | Has been historically used for lichen substance extraction. | Poses significant health and environmental hazards. This compound stability can be an issue.[9] | Largely replaced by safer and more stable solvents like acetone and acetonitrile. |
| n-Hexane | Useful for pre-extraction to remove non-polar compounds like lipids and some pigments. | Poor solvent for this compound itself.[9] | Defatting and initial purification of the lichen material. |
Visualizations
Caption: General workflow for the extraction and purification of this compound from lichen samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches – ScienceOpen [scienceopen.com]
- 5. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogrev.com [phcogrev.com]
- 8. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 9. researchgate.net [researchgate.net]
- 10. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]
- 12. The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH | Semantic Scholar [semanticscholar.org]
- 13. The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH [agris.fao.org]
- 14. jppres.com [jppres.com]
- 15. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]
- 16. openresearchafrica.org [openresearchafrica.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Overcoming ion suppression in Atranol LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Atranol.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in this compound LC-MS analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source. This interference reduces the ionization efficiency of this compound, leading to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis. In complex matrices, such as perfumes, low recoveries of this compound (around 49±5%) have been reported, indicating significant ion suppression caused by matrix components[1].
Q2: What are the common sources of ion suppression in this compound analysis?
A2: Ion suppression in this compound analysis can originate from various endogenous and exogenous sources within the sample matrix. Common sources include:
-
High concentrations of matrix components: Perfumes, cosmetics, or biological samples contain a multitude of compounds that can co-elute with this compound.
-
Salts and buffers: Non-volatile salts from sample preparation can accumulate in the ion source and hinder the ionization process.
-
Polymers and plasticizers: These can be introduced during sample preparation from plastic labware.
Q3: How can I detect ion suppression in my this compound analysis?
A3: A common and effective method to determine if your assay is affected by ion suppression is the post-column infusion experiment . This technique involves infusing a constant flow of an this compound standard solution into the MS detector, after the LC column. A blank matrix sample is then injected onto the LC column. A dip in the stable baseline signal of the this compound standard at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression[2][3].
Q4: Can changing the ionization mode or technique reduce ion suppression for this compound?
A4: Yes, altering the ionization parameters can be a viable strategy. This compound has been successfully analyzed using electrospray ionization (ESI) in negative mode[1][4]. If you are experiencing significant ion suppression with ESI, and your instrument allows, you could explore Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to ion suppression than ESI because the analyte is ionized in the gas phase, which can reduce the impact of non-volatile matrix components[5].
Troubleshooting Guides
Problem: Low or no this compound signal in matrix samples compared to standards.
Possible Cause: Significant ion suppression from matrix components.
Solution: Implement a more rigorous sample preparation method to remove interfering compounds before LC-MS analysis. Below is a comparison of different sample preparation techniques with detailed protocols.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation | 45 ± 8 | 65 ± 12 | < 15 |
| Liquid-Liquid Extraction (LLE) | 75 ± 6 | 25 ± 7 | < 10 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 8 ± 3 | < 5 |
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Analyte Recovery: The percentage of this compound recovered after the sample preparation process.
-
Matrix Effect: Calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value below 100% indicates ion suppression.
-
RSD: A measure of the precision of the method.
Experimental Protocols
Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment will help you identify at which retention times ion suppression is occurring in your chromatogram.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece connector
-
This compound standard solution (e.g., 1 µg/mL in methanol)
-
Blank matrix extract (prepared using your current sample preparation method, but without the analyte)
Methodology:
-
Set up your LC-MS system with your analytical column and mobile phases.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump delivering a constant flow of the this compound standard solution (e.g., 5-10 µL/min) to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer's ion source.
-
Start the LC flow and the syringe pump. Allow the system to stabilize to obtain a constant signal for the this compound standard.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the signal of the this compound standard throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.
Diagram of Post-Column Infusion Setup:
Liquid-Liquid Extraction (LLE) Protocol for this compound
This protocol is designed to extract this compound, a phenolic compound, from a complex matrix into an organic solvent, leaving many interfering substances behind.
Materials:
-
Sample containing this compound
-
Methyl tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Formic acid
-
Vortex mixer
-
Centrifuge
Methodology:
-
To 1 mL of your sample, add 1 mL of water acidified with 0.1% formic acid.
-
Add 3 mL of MTBE.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of your mobile phase and inject it into the LC-MS system.
Solid-Phase Extraction (SPE) Protocol for this compound
This protocol uses a reversed-phase SPE cartridge to clean up the sample, which is highly effective at removing matrix interferences.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Methodology:
-
Conditioning: Pass 2 mL of methanol through the SPE cartridge, followed by 2 mL of water. Do not let the cartridge dry out.
-
Sample Loading: Dilute your sample 1:1 with water and load it onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Pass 2 mL of the wash solution (5% methanol in water) through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of your mobile phase for LC-MS analysis.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and mitigating ion suppression in this compound analysis.
This decision tree helps in selecting an appropriate sample preparation method.
References
- 1. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens this compound and chlorothis compound in perfumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 5. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate internal standards for Atranol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Atranol. It focuses on the critical aspect of selecting and using appropriate internal standards to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) essential for the quantitative analysis of this compound?
A1: An internal standard is crucial in quantitative analysis to correct for variations in sample preparation, injection volume, and instrument response. For complex matrices where this compound is often found, such as in cosmetics, perfumes, or biological samples, an IS helps to mitigate the impact of matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate results. By adding a constant amount of an appropriate IS to all samples, standards, and quality controls, the ratio of the analyte signal to the IS signal is used for quantification. This ratio corrects for potential errors, thereby improving the precision and accuracy of the measurements.
Q2: What are the characteristics of an ideal internal standard for this compound analysis?
A2: The ideal internal standard for this compound analysis should possess the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to this compound to ensure it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation.
-
Not Naturally Present: The IS must not be naturally present in the sample matrix being analyzed.
-
Chromatographic Resolution: It must be well-resolved from this compound and any other components in the sample to avoid peak overlap and interference.
-
Stability: The IS needs to be stable throughout the entire analytical procedure, from sample preparation to final detection.
-
High Purity: The internal standard should be of high purity, with no impurities that could interfere with the analysis.
-
Mass Spectrometry Compatibility (for LC/GC-MS): When using mass spectrometry, the IS should have a distinct mass spectrum from this compound, with no overlapping fragment ions. The ideal choice for MS-based methods is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound.
Q3: Is a deuterated this compound available as an internal standard?
A3: Currently, a commercially available deuterated this compound (this compound-d_n_) is not readily found in the catalogs of major chemical suppliers. While a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based assays due to its near-identical chemical and physical properties to the analyte, its absence necessitates the careful selection and validation of an alternative.
Q4: What are suitable alternative internal standards for this compound analysis?
A4: In the absence of a commercially available deuterated this compound, two main alternatives can be considered:
-
A Proven Structurally Similar Compound: A published method for the simultaneous analysis of this compound and other allergens by UHPLC-MS/MS successfully utilized Vanillin-(phenyl-13C6) as an internal standard[1]. Vanillin shares some structural similarities with this compound (a substituted aromatic aldehyde) and its isotope-labeled version provides the benefits of a SIL-IS for MS detection.
-
Other Structurally Similar Compounds: If Vanillin-(phenyl-13C6) is not suitable for your specific matrix or analytical technique, other commercially available, high-purity compounds with structural similarities to this compound can be considered. The key is to select a compound that is not expected to be present in your samples. Potential candidates include other substituted benzaldehydes or phenols.
The following table summarizes the characteristics of an ideal IS and provides potential candidates for consideration.
| Characteristic | Ideal Internal Standard (Deuterated this compound) | Proven Alternative (Vanillin-(phenyl-13C6)) | Potential Structurally Similar Candidates |
| Structure | Identical to this compound | Substituted aromatic aldehyde | Substituted benzaldehydes or phenols |
| Elution Profile | Co-elutes with this compound | Elutes close to this compound | Should elute near this compound with good resolution |
| Extraction Recovery | Identical to this compound | Similar to this compound | Must be demonstrated to be similar and consistent |
| Ionization (MS) | Identical to this compound | Similar to this compound | Must be demonstrated to be similar and consistent |
| Commercial Availability | Not readily available | Available | Varies, check supplier catalogs |
| Validation Requirement | Standard method validation | Standard method validation | Rigorous validation of suitability is critical |
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Peak Area Across Samples
-
Possible Cause A: Inconsistent Addition of IS. Errors in pipetting the internal standard solution into the samples.
-
Troubleshooting Step: Ensure that a calibrated and well-maintained pipette is used for adding the IS. Add the IS to all samples, standards, and quality controls at the beginning of the sample preparation process to account for variability in subsequent steps.
-
-
Possible Cause B: IS Instability. The internal standard may be degrading in the sample matrix or during storage.
-
Troubleshooting Step: Evaluate the stability of the IS in the sample matrix under the storage and analytical conditions. Prepare fresh stock solutions of the IS regularly and store them under appropriate conditions (e.g., refrigerated, protected from light).
-
-
Possible Cause C: Matrix Effects. The ionization of the IS may be suppressed or enhanced differently across various samples due to matrix components.
-
Troubleshooting Step: If using a structurally similar IS, its susceptibility to matrix effects may differ from that of this compound. A stable isotope-labeled IS like Vanillin-(phenyl-13C6) is less prone to differential matrix effects. If matrix effects are suspected, further sample cleanup or optimization of chromatographic conditions to separate this compound and the IS from interfering matrix components may be necessary.
-
Issue 2: Internal Standard Co-elutes with an Interfering Peak
-
Possible Cause: Unsuitable IS or Chromatographic Conditions. The chosen internal standard is not adequately resolved from other components in the sample matrix under the current analytical method.
-
Troubleshooting Step 1: Modify Chromatographic Conditions. Adjust the mobile phase composition, gradient profile, or column temperature to improve the separation between the IS and the interfering peak.
-
Troubleshooting Step 2: Select a Different IS. If chromatographic optimization is unsuccessful, a different internal standard with a different retention time will be required.
-
Troubleshooting Step 3 (for MS detection): If using a mass spectrometer, select a specific and unique mass transition for the IS that is not present in the interfering compound. This allows for selective detection and quantification even with chromatographic co-elution.
-
Issue 3: Low Recovery of the Internal Standard
-
Possible Cause: Poor Extraction Efficiency. The sample preparation procedure may not be optimal for the chosen internal standard.
-
Troubleshooting Step: Re-evaluate and optimize the sample extraction procedure (e.g., solvent choice, pH, extraction time) to ensure efficient and consistent recovery of both this compound and the internal standard. The recovery of the IS and the analyte should be comparable.
-
Experimental Protocols
Protocol 1: Validation of a Candidate Internal Standard for this compound Analysis by HPLC-UV/MS
This protocol outlines the key experiments to perform to validate the suitability of a chosen internal standard (e.g., a commercially available substituted benzaldehyde) for the quantification of this compound.
-
Specificity/Selectivity:
-
Analyze at least six different blank matrix samples to ensure that there are no endogenous peaks that interfere with the retention times of this compound and the chosen IS.
-
Analyze a blank matrix sample spiked with the IS to confirm its retention time and purity.
-
-
Linearity and Range:
-
Prepare a series of calibration standards by spiking a known concentration of the IS and varying concentrations of this compound into the blank matrix.
-
Analyze the calibration standards and plot the peak area ratio (this compound/IS) against the concentration of this compound.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
-
Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking this compound and the IS into the blank matrix.
-
Analyze at least five replicates of each QC level.
-
Accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (relative standard deviation, RSD) should be ≤ 15% (≤ 20% for the LLOQ).
-
-
Recovery:
-
Compare the peak area of this compound and the IS in extracted samples to the peak area of unextracted standards of the same concentration.
-
The recovery of the IS and this compound should be consistent and comparable across the concentration range.
-
-
Stability:
-
Evaluate the stability of this compound and the IS in the stock solutions and in the matrix at various storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).
-
Visualizations
Caption: Workflow for Selecting and Validating an Internal Standard for this compound Analysis.
Caption: Troubleshooting Decision Tree for Internal Standard Variability in this compound Analysis.
References
Technical Support Center: Optimization of Derivatization Reactions for Atranol GC-MS Analysis
Welcome to the technical support center for the optimization of derivatization reactions of Atranol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
This compound, a phenolic compound, has low volatility and can be thermally unstable at the high temperatures used in a GC inlet. Derivatization is a chemical modification process that converts this compound into a more volatile and thermally stable derivative. This process improves its chromatographic peak shape, enhances sensitivity, and allows for more reliable and reproducible quantification by GC-MS.
Q2: What are the most common derivatization methods for this compound?
The two most common derivatization methods for phenolic compounds like this compound are silylation and acetylation.
-
Silylation: This method replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Acetylation: This method introduces an acetyl group to the hydroxyl functional group. Acetic anhydride (B1165640) is the standard reagent for this reaction.
Q3: Which derivatization reagent is better for this compound analysis: BSTFA or Acetic Anhydride?
| Feature | Silylation (e.g., BSTFA) | Acetylation (e.g., Acetic Anhydride) |
| Reactivity | Highly reactive, often requiring milder reaction conditions. | Generally requires a catalyst (e.g., pyridine) and heating. |
| Derivative Stability | TMS derivatives can be sensitive to moisture and may degrade over time.[1] | Acetylated derivatives are generally more stable than their silylated counterparts. |
| Byproducts | Volatile and generally do not interfere with the analysis. | Can produce byproducts that may need to be removed before analysis. |
| Matrix Compatibility | Can be sensitive to protic solvents (e.g., water, alcohols) in the sample matrix. | Can be performed in both aqueous and anhydrous conditions.[2] |
For complex matrices like perfumes, where water may be present, acetylation might offer a more robust solution due to the higher stability of the derivatives. However, silylation with BSTFA is a very common and effective method for the analysis of phenolic compounds.
Q4: What are the key parameters to optimize for a successful derivatization reaction?
The key parameters to optimize include:
-
Reagent Volume/Concentration: An excess of the derivatization reagent is typically used to drive the reaction to completion.
-
Reaction Temperature: The optimal temperature will depend on the reagent and the analyte. For example, BSTFA reactions can often be performed at room temperature or with gentle heating (e.g., 60-70°C), while acetylation with acetic anhydride may require higher temperatures.
-
Reaction Time: The time required for complete derivatization can range from minutes to hours and should be optimized for this compound.
-
Solvent: The choice of solvent is crucial. For silylation, an aprotic solvent is necessary. For acetylation, the choice of solvent can influence the reaction rate and efficiency.
-
Catalyst: For some reactions, like acetylation, a catalyst such as pyridine (B92270) is often used to increase the reaction rate.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the derivatization and analysis of this compound.
Issue 1: Incomplete Derivatization (Presence of Underivatized this compound Peak)
Symptoms:
-
A peak corresponding to the underivatized this compound is observed in the chromatogram.
-
The peak area of the derivatized this compound is lower than expected.
-
Poor reproducibility of results.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reagent | Increase the volume or concentration of the derivatization reagent to ensure a sufficient molar excess. |
| Suboptimal Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress over time to determine the optimal conditions for complete derivatization. |
| Presence of Moisture (for Silylation) | Ensure that all glassware is thoroughly dried and that the sample and solvents are anhydrous. The presence of water can deactivate the silylating reagent. |
| Matrix Interference | Components in the sample matrix (e.g., other active compounds in a perfume) may compete for the derivatizing reagent. Consider a sample cleanup step prior to derivatization. |
| Improper Sample pH | For acetylation in aqueous media, the pH can influence the reaction. Ensure the pH is optimized for the reaction. |
Issue 2: Derivative Instability (Decreasing Peak Area Over Time)
Symptoms:
-
The peak area of the derivatized this compound decreases in sequential injections of the same sample.
-
Poor reproducibility of results over a batch of samples.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of TMS Derivatives | TMS derivatives are susceptible to hydrolysis in the presence of moisture.[1] Analyze samples as soon as possible after derivatization. Store derivatized samples under anhydrous conditions and at low temperatures (e.g., -20°C) if immediate analysis is not possible. |
| Thermal Degradation in the GC Inlet | While derivatization increases thermal stability, some degradation can still occur at very high inlet temperatures. Optimize the GC inlet temperature to ensure efficient vaporization without causing degradation of the derivative. |
| Presence of Excess Reagent | In some cases, excess derivatization reagent can contribute to derivative degradation over time. If this is suspected, a sample cleanup step after derivatization may be necessary. |
Issue 3: Matrix Effects (Signal Enhancement or Suppression)
Symptoms:
-
Inaccurate quantification when using external calibration with pure standards.
-
Significant differences in the response of this compound in sample matrix compared to a clean solvent.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Other compounds in the perfume or cosmetic matrix can co-elute with the derivatized this compound, leading to ion suppression or enhancement in the mass spectrometer.[3] |
| Active Sites in the GC System | Non-volatile matrix components can accumulate in the GC inlet liner and the front of the analytical column, creating active sites that can interact with the analyte. |
| Solution: | Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for matrix effects. Perform a Sample Cleanup: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components before derivatization and analysis. Regular GC Maintenance: Regularly replace the GC inlet liner and trim the front of the analytical column to remove accumulated non-volatile residues. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA
This protocol is a general procedure for the silylation of phenolic compounds and should be optimized for this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (as a catalyst, optional but recommended)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a GC vial, add 100 µL of the anhydrous solvent. Then, add 100 µL of BSTFA (+1% TMCS) and 20 µL of anhydrous pyridine.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS system.
Protocol 2: Acetylation of this compound using Acetic Anhydride
This protocol is adapted from a method for the derivatization of phenolic compounds.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place the sample containing this compound in a GC vial. If in solution, evaporate the solvent.
-
Reagent Addition: Add 100 µL of pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 1 hour.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample can be injected directly or after dilution with a suitable solvent like ethyl acetate.
Visualizations
Caption: A generalized workflow for the derivatization and GC-MS analysis of this compound.
Caption: A troubleshooting decision tree for incomplete this compound derivatization.
References
- 1. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
Chloroatranol Demonstrates Higher Allergenic Potency than Atranol in Comparative Studies
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals that chloroatranol, a chlorinated derivative of this compound, exhibits a significantly higher allergenic potential than its non-chlorinated counterpart. Both substances are recognized as potent contact allergens, primarily associated with oak moss absolute, a common ingredient in fragrances.[1][2][3] This guide synthesizes findings from key studies to provide a clear comparison for researchers, scientists, and drug development professionals.
Quantitative Allergenicity Comparison
The sensitizing and eliciting potential of this compound and chlorothis compound has been evaluated using both in vivo animal models and human clinical studies. The murine Local Lymph Node Assay (LLNA) and human patch testing are the primary methods cited in the literature for quantifying the allergenic potency of these compounds.
The LLNA determines the concentration of a substance required to induce a threefold increase in lymphocyte proliferation in the draining lymph nodes of mice (EC3 value), a measure of sensitizing potential.[4][5] Human patch testing, on the other hand, assesses the elicitation response in already sensitized individuals.
A summary of the key quantitative data is presented below:
| Parameter | This compound | Chlorothis compound | Reference |
| LLNA EC3 Value (% w/v) | 0.6 | 0.4 | [4] |
| Relative Elicitation Potency (Human Patch Test) | Baseline | 217% of this compound | [1][2] |
The data clearly indicates that a lower concentration of chlorothis compound is required to induce sensitization in the LLNA, and it is more than twice as potent in eliciting an allergic reaction in sensitized humans compared to this compound on an equimolar basis.[1][2][4]
Experimental Protocols
To aid in the interpretation and replication of these findings, detailed methodologies for the key experiments are provided below.
Murine Local Lymph Node Assay (LLNA)
The protocol for determining the EC3 values for this compound and chlorothis compound was conducted as follows:
-
Test Animals: Female CBA/Ca mice.[4]
-
Vehicle: A 1:3 mixture of ethanol (B145695) and diethyl phthalate.[4]
-
Test Substance Preparation: this compound was prepared in concentrations of 1.0, 2.5, 5.0, and 10% w/v. Chlorothis compound was prepared in concentrations of 0.5, 1.0, 2.5, and 5.0% w/v.[4]
-
Dosing Regimen: 25 µl of the test substance or vehicle control was applied to the dorsum of each ear for three consecutive days.[4]
-
Lymphocyte Proliferation Measurement: On day 6, mice were injected intravenously with ³H-methyl thymidine. Five hours later, the auricular lymph nodes were excised, and lymphocyte proliferation was measured by scintillation counting.[4]
-
EC3 Calculation: The EC3 value was calculated as the concentration of the test substance that induced a stimulation index of 3 relative to the vehicle control.[4]
Human Patch Testing
The comparative elicitation potential was determined in human subjects with known sensitivity to oak moss absolute and chlorothis compound.
-
Study Population: 10 eczema patients with previous positive patch tests to oak moss absolute and chlorothis compound.[1][2]
-
Test Substances: Serial dilutions of this compound and chlorothis compound in ethanol at equimolar concentrations ranging from 0.0034 to 1072 µM.[1][2]
-
Application: The substances were applied to the upper back of the participants.
-
Data Analysis: Dose-response curves were generated, and the relative elicitation potency was estimated using logistic regression.[1][2]
Visualizing the Experimental Workflow and Allergenic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow of the LLNA and the general signaling pathway of allergic contact dermatitis.
Conclusion
The available evidence consistently points to chlorothis compound being a more potent allergen than this compound, both in terms of its capacity to induce sensitization and to elicit an allergic reaction in previously sensitized individuals.[1][2][4] The chlorination of the this compound molecule appears to significantly enhance its allergenic properties. These findings are crucial for the risk assessment of fragrance ingredients and the development of safer alternatives in consumer products. Further research into the specific structure-activity relationships that govern the allergenicity of these and related compounds is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of elicitation potential of chlorothis compound and this compound--2 allergens in oak moss absolute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Atranol Quantification
This guide provides a comprehensive overview of the analytical methods used for the quantification of atranol, a known skin sensitizer (B1316253) found in fragrance ingredients derived from oak moss and tree moss extracts. The performance of various analytical techniques is compared to provide researchers, scientists, and drug development professionals with the information needed to select the most appropriate method for their applications. This document summarizes data from several studies and provides detailed experimental protocols.
Introduction
This compound, and the related compound chlorothis compound, are contact allergens that can be present in natural fragrance ingredients like oak moss absolute.[1][2][3][4][5] Due to their sensitizing properties, the concentration of these substances in cosmetic products is restricted by regulatory bodies such as the International Fragrance Association (IFRA).[1] Accurate and reproducible quantification of this compound is therefore crucial for ensuring product safety and regulatory compliance. Inter-laboratory comparisons, or round-robin tests, are essential for evaluating the robustness and reliability of analytical methods across different laboratories.[1][2][3] This guide discusses the common analytical methods, their performance, and the findings from collaborative studies.
Quantitative Data Comparison
While detailed quantitative data from a direct inter-laboratory comparison study is not publicly available, this section summarizes the performance characteristics of the most common analytical methods for this compound quantification as reported in various studies. This allows for a comparative assessment of the different techniques.
Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS | GC-MS |
| Limit of Detection (LOD) | 10 µg/L | 5.0 ng/mL[6] | Low ng/mL range |
| Limit of Quantification (LOQ) | 2.5 - 10 µg/L | 8.1 ng/mL[4] | 2-20 µg/g[4] |
| Linearity Range | 10–100 mg/L[1] | 1–10 mg/L[1] | 0.1–10 µg/mL |
| Recovery | Not specified | ~55% (in perfume matrix)[7] | 84.4 - 119% |
| Matrix Effect | Yes, in-matrix calibration or dilution approach recommended[1] | Yes, ion suppression observed in perfume matrix[6] | Yes, standard addition calibration recommended |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this compound quantification are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often used as a primary technique for routine quantification of this compound in moss extracts.
-
Sample Preparation:
-
Weigh a precise amount of the moss extract.
-
Dissolve the sample in a suitable solvent mixture (e.g., acetonitrile (B52724)/water).
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium phosphate (B84403) buffer), often with pH adjustment.
-
Detection: UV detector set to an appropriate wavelength for this compound.
-
-
Calibration: External calibration with this compound standards is commonly used. To counteract matrix effects, in-matrix calibration or an extrapolative dilution approach is recommended.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version (LC-MS/MS) offer enhanced specificity and sensitivity compared to HPLC-UV.[1][6]
-
Sample Preparation:
-
For perfumes and similar products, direct injection after dilution with a suitable solvent may be possible.[6]
-
For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step may be necessary.
-
-
LC-MS/MS Conditions:
-
Calibration: Isotope-labeled internal standards are recommended to compensate for matrix effects and variations in instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization is often required to improve the volatility and thermal stability of this compound.
-
Sample Preparation and Derivatization:
-
A preliminary liquid-liquid extraction may be performed to clean up the sample.[8]
-
Simultaneous derivatization and dispersive liquid-liquid microextraction (DLLME) can be employed. Acetylation with acetic anhydride (B1165640) is a common derivatization reaction for this compound.[8]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Injection: Splitless injection is often used for trace analysis.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
-
Calibration: Due to potential matrix effects, a standard addition calibration approach is often recommended.[8]
Inter-laboratory Comparison Insights
The French national association of fragrance manufacturers (PRODAROM) has conducted round-robin tests to evaluate the performance of different analytical methods for this compound and chlorothis compound quantification in moss extracts.[1][2][3] These collaborative studies highlighted the following:
-
Method Choice: Both HPLC-UV and LC-MS methods were investigated for routine analysis.[1]
-
Specificity: LC-MS was noted to provide enhanced specificity, which is crucial for complex matrices like fragrance extracts.[1]
-
Matrix Effects: The studies emphasized the importance of addressing matrix effects, recommending either in-matrix calibration or the extrapolative dilution approach to ensure accurate quantification.[1]
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound.
Logical Relationship of Analytical Methods
Caption: Relationship between methods and their key attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lucris.lub.lu.se [lucris.lub.lu.se]
- 5. Usage tests of oak moss absolutes containing high and low levels of this compound and chlorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragrance Allergen Testing for Cosmetics, Personal and Household Care Products [sgs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative analysis of Atranol in different lichen species
Atranol, a naturally occurring phenolic compound found in various lichen species, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comparative analysis of this compound content across different lichens, details the methodologies for its quantification, and explores its known interactions with cellular signaling pathways.
Quantitative Analysis of Atranorin (B1665829) Content in Select Lichen Species
Atranorin is the methyl ester of this compound and is the more commonly quantified precursor compound in lichen secondary metabolite analysis. The concentration of atranorin can vary significantly between different lichen species and even within the same species depending on environmental factors. The following table summarizes the atranorin content found in several lichen species, as reported in various studies. It is important to note that atranorin can be hydrolyzed to this compound during extraction or analysis, particularly when using methanol (B129727) as a solvent.[1]
| Lichen Species | Family | Atranorin Content (mg/g dry weight) | Reference |
| Stereocaulon alpinum | Stereocaulaceae | 12.49 | [2] |
| Hypogymnia physodes | Parmeliaceae | 9.6 | [3] |
| Parmelia sulcata | Parmeliaceae | 374.34 (µg/g) | [4][5] |
| Parmelia vagans | Parmeliaceae | 393.34 (µg/g) | [4][5] |
| Evernia prunastri | Parmeliaceae | ~2.1% of oakmoss absolute | [6][7] |
| Parmotrema tinctorum | Parmeliaceae | 9.8 ± 2.1 | [8] |
Note: The data for Parmelia sulcata and Parmelia vagans were presented in µg/g and have been maintained in that unit. The content in Evernia prunastri is given as a percentage of the oakmoss absolute extract.
Experimental Protocols for Atranorin Quantification
The accurate quantification of atranorin in lichen samples is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.
Sample Preparation and Extraction
-
Lichen Material: Air-dried and finely ground lichen thalli are used for extraction.
-
Extraction Solvents: Acetonitrile (B52724) and acetone (B3395972) are recommended as the most suitable solvents for extracting atranorin, as they provide the greatest stability.[1][9] Methanol should be avoided as it can cause the transesterification of atranorin to its methyl ester, leading to inaccurate quantification.[1]
-
Extraction Method:
-
Maceration: Soaking the powdered lichen material in the chosen solvent for a specified period.
-
Soxhlet Extraction: A continuous extraction method that can be more efficient.
-
Ultrasonic Extraction: Using ultrasonic waves to enhance the extraction process.
-
-
Filtration and Concentration: The extract is filtered to remove solid particles and then concentrated, often under reduced pressure.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: A C18 reversed-phase column is commonly used for the separation of atranorin.[8][10][11]
-
Mobile Phase: A gradient or isocratic elution is employed, typically using a mixture of methanol or acetonitrile and an acidified aqueous solution (e.g., with phosphoric acid or acetic acid).[8]
-
Detection: A Diode Array Detector (DAD) is frequently used, with detection wavelengths typically set around 254 nm or 272 nm.[1][8]
-
Quantification: Quantification is achieved by comparing the peak area of atranorin in the sample to that of a known concentration of an atranorin standard.
Below is a graphical representation of the general experimental workflow for the quantification of atranorin from lichen samples.
Signaling Pathways Modulated by this compound and Atranorin
The biological effects of this compound and its precursor, atranorin, are attributed to their interaction with various cellular signaling pathways. While research in this area is ongoing, several studies have shed light on their potential mechanisms of action.
Atranorin has been identified as an inhibitor of the AKT signaling pathway .[12] The AKT pathway is a central regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway can lead to decreased cell viability and may contribute to the anti-tumor effects observed for atranorin.[12] Furthermore, atranorin has been shown to suppress the migration and invasion of lung cancer cells (A549) by inhibiting the AP-1, Wnt, and STAT signaling pathways .[12]
In the context of inflammation, this compound's role is more nuanced. While some lichen extracts containing atranorin exhibit anti-inflammatory properties, this compound itself did not induce the expression of pro-inflammatory cytokines like interleukin (IL)-1β and tumor necrosis factor-alpha (TNF-α) in one study.[13] This is in contrast to its derivative, chlorothis compound, which did induce these cytokines.[13] This suggests that the anti-inflammatory effects of some atranorin-containing lichens may be due to other compounds or a complex interplay of their constituents. The NF-κB and MAPK signaling pathways are key regulators of inflammation, and while many natural products modulate these pathways, the specific, direct effects of this compound on them require further investigation.[14][15][16]
The following diagram illustrates the known and potential interactions of atranorin with key cellular signaling pathways implicated in cancer cell processes.
References
- 1. The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH | The Lichenologist | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduced content of chlorothis compound and this compound in oak moss absolute significantly reduces the elicitation potential of this fragrance material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. lichen.ru.ac.th [lichen.ru.ac.th]
- 9. The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An immune response study of oakmoss absolute and its constituents this compound and chlorothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Assays for Determining the Sensitization Potential of Atranol
For Researchers, Scientists, and Drug Development Professionals
The assessment of a substance's potential to cause skin sensitization is a critical aspect of safety evaluation for fragrances, cosmetics, and topical drug products. Atranol, a component of oakmoss and tree moss extracts, is a known contact allergen. This guide provides an objective comparison of in vivo and in vitro methods for evaluating the skin sensitization potential of this compound, supported by experimental data and detailed protocols.
At a Glance: In Vivo vs. In Vitro Assays
| Feature | In Vivo Assays (e.g., LLNA) | In Vitro Assays (e.g., DPRA, KeratinoSens™, h-CLAT) |
| Test System | Animal models (typically mice) | Cell cultures, chemical reactions |
| Endpoint | Lymphocyte proliferation in draining lymph nodes | Peptide reactivity, gene expression, cell surface marker expression |
| Quantitative Data | EC3 value (concentration for a 3-fold stimulation index) | Varies by assay (e.g., peptide depletion, gene induction, marker expression levels) |
| Throughput | Low to medium | High |
| Cost | High | Relatively low |
| Animal Welfare | Involves animal use | Animal-free |
| Regulatory Acceptance | Historically the gold standard, still widely accepted | Increasingly accepted, often as part of a weight-of-evidence approach |
Quantitative Data Comparison
The murine Local Lymph Node Assay (LLNA) is a widely recognized in vivo method for assessing skin sensitization potential. For this compound, the LLNA has yielded a quantitative measure of its sensitizing potency.
| Substance | Assay | Vehicle | Result | Potency Classification |
| This compound | LLNA | 1:3 ethanol/diethylphthalate | EC3 = 0.6% w/v (150 µg/cm²)[1] | Strong sensitizer |
Experimental Protocols
Detailed methodologies for the key assays are crucial for reproducibility and comparison.
In Vivo: Murine Local Lymph Node Assay (LLNA)
The LLNA is the preferred in vivo method for assessing skin sensitization.[5] It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.
Principle: Sensitizers induce a primary proliferation of lymphocytes in the draining lymph nodes. This proliferation is proportional to the dose and potency of the allergen. A stimulation index (SI) is calculated by comparing the proliferation in treated groups to that in a vehicle control group. An SI of ≥ 3 is indicative of a sensitizing substance.[5]
Protocol Outline (based on OECD TG 429):
-
Animal Model: Typically, female CBA/Ca mice are used.[1]
-
Dosing: The test substance (e.g., this compound) is dissolved in a suitable vehicle (e.g., 1:3 ethanol/diethylphthalate). 25 µl of the test material is applied to the dorsum of each ear for three consecutive days.[1]
-
Proliferation Measurement: On day 6, mice are injected intravenously with a radiolabeled substance (e.g., ³H-methyl thymidine) or a non-radioactive marker like BrdU.[1][6]
-
Lymph Node Excision: Five hours after injection, the draining auricular lymph nodes are excised and pooled for each experimental group.[1]
-
Data Analysis: The incorporation of the radiolabel or marker is measured, and the Stimulation Index (SI) is calculated. The EC3 value, the concentration required to produce an SI of 3, is then determined.[7][8][9]
In Vitro Assays: A Mechanistic Approach
In vitro methods are based on the key events of the skin sensitization Adverse Outcome Pathway (AOP).[10] These non-animal tests are often used in a tiered or integrated testing strategy.[6]
1. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
Principle: This in chemico method assesses the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins. The assay measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with the test substance.[6]
Protocol Outline:
-
Preparation: A solution of the test substance is prepared in a suitable solvent.
-
Incubation: The test substance is incubated with synthetic peptides containing either cysteine or lysine for a defined period.
-
Analysis: The concentration of the remaining peptides is determined using high-performance liquid chromatography (HPLC).
-
Data Interpretation: The percentage of peptide depletion is calculated. Based on the depletion of both cysteine and lysine peptides, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity).
2. KeratinoSens™ Assay - OECD TG 442D
Principle: This cell-based assay addresses the second key event in the AOP: the activation of keratinocytes. It uses a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2-ARE pathway by sensitizers leads to the expression of luciferase, which can be measured.[11][12]
Protocol Outline:
-
Cell Culture: KeratinoSens™ cells are cultured and seeded in 96-well plates.
-
Exposure: The cells are exposed to a range of concentrations of the test substance for 48 hours.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle controls. The concentration at which a statistically significant 1.5-fold induction is observed (EC1.5) and the maximum fold induction (Imax) are determined.
3. Human Cell Line Activation Test (h-CLAT) - OECD TG 442E
Principle: This assay addresses the third key event in the AOP: the activation of dendritic cells. It uses the human monocytic leukemia cell line THP-1 as a surrogate for dendritic cells. The expression of cell surface markers CD86 and CD54, which are upregulated upon dendritic cell activation by sensitizers, is measured.[13][14]
Protocol Outline:
-
Cell Culture: THP-1 cells are cultured and treated with the test substance for 24 hours.
-
Staining: The cells are stained with fluorescently labeled antibodies against CD86 and CD54.
-
Flow Cytometry: The expression of CD86 and CD54 is quantified using a flow cytometer.
-
Data Analysis: The relative fluorescence intensity (RFI) is calculated. A substance is considered positive if the RFI of CD86 is ≥ 150% and/or the RFI of CD54 is ≥ 200% at a cell viability of >50%.
Visualizing the Workflows and Pathways
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Application of Spectro-DPRA, KeratinoSens™ and h-CLAT to estimation of the skin sensitization potential of cosmetics ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. sensitization-test.com [sensitization-test.com]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. rivm.nl [rivm.nl]
- 9. ecetoc.org [ecetoc.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. thepsci.eu [thepsci.eu]
- 14. Human Cell Line Activation Test (h-CLAT) - Eurofins Deutschland [eurofins.de]
A Comparative Guide to Atranol Removal in Oakmoss Absolute for Researchers and Drug Development Professionals
Oakmoss absolute, derived from the lichen Evernia prunastri, is a cornerstone ingredient in the fragrance industry, prized for its rich, earthy, and tenacious aroma. However, the presence of atranol and chlorothis compound, potent sensitizing allergens, has necessitated the development of various removal techniques to ensure product safety and compliance with regulatory standards, such as those set by the International Fragrance Association (IFRA).[1][2][3] This guide provides a comparative overview of key techniques for this compound and chlorothis compound removal from oakmoss absolute, presenting available quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers and professionals in selecting the most suitable method for their applications.
The IFRA standards mandate that this compound and chlorothis compound levels should each be below 100 parts per million (ppm) in oakmoss extracts used in fragrance products.[3] Achieving this target while preserving the complex olfactory profile of the absolute is the primary challenge addressed by the following techniques.
Comparison of this compound and Chlorothis compound Removal Techniques
The efficacy of various methods for reducing this compound and chlorothis compound content in oakmoss absolute is summarized in the table below. The data has been compiled from published scientific literature and represents the most detailed information available.
| Technique | Initial this compound Conc. | Final this compound Conc. | % Reduction (this compound) | Initial Chlorothis compound Conc. | Final Chlorothis compound Conc. | % Reduction (Chlorothis compound) | Yield | Reference |
| Enzymatic Conversion (HRP) | 4.3% (43,000 ppm)[4] | 7 ppm[4] | >99.98% | 2.3% (23,000 ppm)[4] | Not Detected[4] | ~100% | 91-92%[4] | [4] |
| Polymer-Based Treatment | 3.4% (34,000 ppm)[5] | < 75 ppm[5] | >99.78% | 1.8% (18,000 ppm)[5] | < 25 ppm[5] | >99.86% | Not Reported | [5] |
| Chromatography/General Treatment | 2.7% (27,000 ppm) (total this compound + chlorothis compound)[6] | 66 ppm (total this compound + chlorothis compound)[6] | ~99.76% | Not specified individually | Not specified individually | Not specified individually | Not Reported | [6] |
| Molecular Distillation | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4][6] |
| Treatment with Amino Acids | Not Reported | "Considerably Lowered"[7] | Not Quantified | Not Reported | "Considerably Lowered"[7] | Not Quantified | Not Reported | [7] |
It is important to note that for Molecular Distillation and Treatment with Amino Acids, the available literature confirms their use for this compound removal but does not provide specific quantitative data for a direct comparison.[4][6][7]
Experimental Protocols and Methodologies
This section details the experimental protocols for the key this compound removal techniques for which information is available.
Enzymatic Conversion using Horseradish Peroxidase (HRP)
This method utilizes the oxidative capacity of the HRP enzyme in the presence of hydrogen peroxide to convert this compound and chlorothis compound into water-soluble dimers, which are then easily removed through liquid-liquid extraction.[4]
Experimental Protocol:
-
Dissolution: Dissolve oakmoss absolute (e.g., 1.2 g) in a pH 9 carbonate buffer (20 mM, 1.3 L).[4]
-
Sonication: Sonicate the mixture for 2 hours to ensure complete dissolution.[4]
-
Enzymatic Reaction: Add Horseradish Peroxidase (HRP, 124 U/mg, 10 mg) to the solution. Add 2 equivalents of a 30% aqueous hydrogen peroxide solution (97 µL) and maintain agitation for 2 hours at room temperature. The reaction flask should be covered to prevent peroxide decomposition.[4]
-
Extraction: Following the reaction, perform a liquid-liquid extraction with ethyl acetate (B1210297) to separate the modified, hydrophobic oakmoss absolute from the now water-soluble this compound and chlorothis compound dimers.[4]
-
Purification and Yield: Dry the organic phase over magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the purified oakmoss absolute. This process has been reported to yield 91-92% of the modified absolute.[4]
Analysis: The final concentrations of this compound and chlorothis compound can be quantified using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Polymer-Based Treatment
This technique involves the use of a polymer support to selectively bind and remove this compound and chlorothis compound from the oakmoss absolute.
Experimental Protocol: While a detailed, step-by-step public protocol is not available, the principle involves passing a solution of oakmoss absolute through a column packed with a specific polymer resin that has a high affinity for this compound and chlorothis compound. The purified absolute is then collected after it passes through the column. A study reported reducing this compound from 3.4% to less than 75 ppm and chlorothis compound from 1.8% to less than 25 ppm using a polymer-based method.[5]
Treatment with Amino Acids
This chemical modification method involves reacting the allergenic aldehydes with water-soluble amino acids, such as lysine (B10760008) or leucine, to form imines. This transformation facilitates their removal from the absolute.[7]
Experimental Protocol: Specific reaction conditions are not detailed in the available public literature. However, the general procedure involves dissolving the oakmoss absolute in a suitable solvent and then introducing an aqueous solution of the amino acid. The mixture is agitated to allow for the imination reaction to occur. Subsequent liquid-liquid extraction would then be used to separate the modified, water-soluble allergens from the desired oakmoss absolute. One study noted that this treatment "lowers considerably the content" of this compound and chlorothis compound.[7]
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described this compound removal techniques.
Caption: Workflow for Enzymatic Removal of this compound.
Caption: Workflow for Polymer-Based this compound Removal.
Caption: Workflow for Amino Acid Treatment of this compound.
Conclusion
The enzymatic conversion method using HRP stands out for its high efficiency in reducing this compound and chlorothis compound to levels well below the IFRA limits, with a high reported yield and a detailed, publicly available protocol.[4] Polymer-based treatments also demonstrate significant efficacy, though detailed protocols and yield data are less accessible.[5] While other methods like molecular distillation and treatment with amino acids are established in principle, a lack of quantitative data in the available literature makes a direct comparison of their efficiencies challenging. For researchers and drug development professionals, the choice of method will depend on factors such as the desired level of allergen reduction, scalability, cost, and the importance of preserving the nuanced olfactory characteristics of the original oakmoss absolute. The enzymatic method presents a compelling option due to its specificity and high rate of allergen removal.
References
- 1. researchgate.net [researchgate.net]
- 2. Oakmoss Absolute (Low this compound, IFRA-Compliant)) — Darren Alan Perfumes [darrenalan.com]
- 3. Oakmoss Absolute (Low this compound) — Marina Barcenilla Parfums [mbparfums.com]
- 4. Enzyme-Catalysed Conversion of this compound and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a Low-Atranol Oakmoss Absolute [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ScenTree - Oakmoss absolute (low this compound & chlorthis compound) (CAS N° 9000-50-4) [scentree.co]
- 7. Preparation of an oakmoss absolute with reduced allergenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Atranol with Other Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of atranol with other phenolic compounds, supported by available experimental data. This compound, a well-known contact allergen found in oak moss and tree moss extracts, has been a subject of significant research due to its prevalence in fragrances and cosmetics. Understanding its cross-reactivity is crucial for risk assessment and the development of safer alternatives.
Executive Summary
This compound exhibits significant cross-reactivity with its chlorinated analogue, chlorothis compound, another potent allergen found in oak moss. Evidence also suggests cross-reactivity with other lichen acids. While direct quantitative data on cross-reactivity with a broader range of phenolic fragrance ingredients is limited, the potential for such reactions exists due to structural similarities. This guide summarizes the available data, outlines experimental methodologies for assessing cross-reactivity, and illustrates the underlying immunological pathways.
Quantitative Data on Cross-Reactivity
The most well-documented cross-reactivity of this compound is with chlorothis compound. Both are major allergens in oak moss absolute.[1][2] Clinical studies have quantified this relationship, demonstrating that individuals sensitized to one are often reactive to the other. Data on cross-reactivity with other phenolic compounds is less extensive and often qualitative.
| Compound | Chemical Structure | Experimental Method | Results | Reference(s) |
| This compound | 2,6-Dihydroxy-4-methylbenzaldehyde | Patch Test (in oak moss sensitized individuals) | Baseline sensitizer | [1][2] |
| Chlorothis compound | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | Patch Test (in oak moss sensitized individuals) | High cross-reactivity with this compound. Chlorothis compound is a more potent elicitor of allergic reactions at equimolar concentrations. | [1][2] |
| Atranorin (B1665829) | Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Patch Test | This compound is a degradation product of atranorin. Sensitization to atranorin can lead to reactions to this compound. | [1][3] |
| Evernic Acid | 2-Hydroxy-4-((2-hydroxy-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoic acid | Patch Test | Some individuals reacting to atranorin also reacted to evernic acid, suggesting potential cross-reactivity among lichen acids. | [1][3] |
| Fumarprotocetraric Acid | (E)-4-(2-Carboxy-1-(2-formyl-3,5-dihydroxy-4-methylphenoxy)ethylidene)-2,6-dihydroxy-5-methyl-1,3-phenylenedicarboxylic acid | Patch Test | Subjects reacting to atranorin also showed reactions to fumarprotocetraric acid. | [1] |
| Usnic Acid | 2,6-Diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3(2H,9bH)-dione | Patch Test | In some studies, individuals sensitized to oak moss components reacted to usnic acid. | [3] |
Experimental Protocols
The assessment of cross-reactivity primarily relies on in vivo and in vitro immunological assays.
Patch Testing
Patch testing is the gold standard for diagnosing allergic contact dermatitis and assessing cross-reactivity in humans.
Methodology:
-
Allergen Preparation: Allergens are typically diluted in a suitable vehicle, such as petrolatum or ethanol, to a non-irritating concentration. For this compound and related compounds, concentrations are often in the micromolar range.[1][2]
-
Application: A small amount of the prepared allergen is applied to a patch test chamber, which is then affixed to the patient's back.
-
Occlusion: The patches are left in place for a specified period, typically 48 hours.
-
Reading: The test sites are evaluated for reactions (erythema, edema, papules, vesicles) at specific time points after patch removal, usually at 48 and 72 or 96 hours.
-
Interpretation: The strength of the reaction is graded, and a positive reaction indicates sensitization. Cross-reactivity is inferred when a patient sensitized to one substance also reacts to a structurally similar substance.
Repeated Open Application Test (ROAT)
The ROAT is used to assess the clinical relevance of a positive patch test by mimicking consumer exposure.
Methodology:
-
Test Substance Preparation: The substance is prepared in a suitable vehicle at a concentration relevant to consumer products.
-
Application: A small amount of the substance is applied to a defined area of skin (e.g., the antecubital fossa) twice daily for a specified period, typically 1-2 weeks.
-
Evaluation: The application site is monitored daily for the development of an eczematous reaction.
-
Interpretation: A positive ROAT confirms that the substance can elicit an allergic reaction under normal use conditions.
Lymphocyte Transformation Test (LTT)
The LTT is an in vitro method to detect allergen-specific T-lymphocyte sensitization.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from a patient's blood sample.
-
Cell Culture: The PBMCs are cultured in the presence of the test allergen and a positive control (mitogen). A negative control (culture medium alone) is also included.
-
Incubation: The cultures are incubated for several days to allow for allergen-specific T-lymphocytes to proliferate.
-
Measurement of Proliferation: Lymphocyte proliferation is typically measured by the incorporation of a radiolabeled nucleotide (e.g., 3H-thymidine) or by using non-radioactive methods like flow cytometry.
-
Calculation of Stimulation Index (SI): The SI is calculated as the ratio of proliferation in the presence of the allergen to the proliferation in the negative control. An SI above a certain threshold (e.g., >2 or 3) is considered a positive result, indicating sensitization.
Mandatory Visualizations
Signaling Pathway for Allergic Contact Dermatitis to Haptens
Caption: Sensitization phase of allergic contact dermatitis to a hapten like this compound.
Experimental Workflow for Patch Testing
Caption: Standard workflow for diagnosing contact allergy using patch testing.
Logical Relationship for Potential Cross-Reactivity
Caption: Logical map of known and potential cross-reactivity of this compound.
References
A Comparative Guide to the Validation of UPLC-MS/MS for Atranol Analysis in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of atranol in cosmetics against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their analytical needs. This compound, a known contact allergen, is a restricted substance in cosmetic products, making its accurate and sensitive quantification crucial for consumer safety and regulatory compliance.
Method Performance Comparison
The selection of an analytical method for this compound quantification depends on various factors, including sensitivity, selectivity, sample throughput, and the complexity of the cosmetic matrix. While several techniques are available, UPLC-MS/MS has emerged as a highly sensitive and specific method. The following table summarizes the quantitative performance of UPLC-MS/MS and compares it with other common analytical approaches.
| Parameter | UPLC-MS/MS | LC-MS/MS | GC-MS | HPLC-DAD |
| Limit of Detection (LOD) | 0.29 - 5.0 ng/mL[1][2] | 2.4 - 5.0 ng/mL[2][3][4] | ~2-20 µg/g (for fragrance allergens) | 10 µg/L |
| Limit of Quantification (LOQ) | 0.87 - 8.1 ng/mL | 4.0 - 8.1 ng/mL | ~2-20 µg/g (for fragrance allergens) | 10-100 mg/L range |
| Linearity (R²) | ≥0.99 | Not explicitly stated in all sources | Good linearity in 0.1–10 μg/mL range | Not explicitly stated |
| Recovery | 49 ± 5% (perfumes, matrix effects noted) | 49 ± 5% (perfumes) | 84.4 - 119% (for various allergens) | Not explicitly stated |
| Precision (RSD%) | <20% | Not explicitly stated | <13.5% | Not explicitly stated |
| Analysis Time | ~7 minutes (fast methods available) | ~30-40 minutes (conventional methods) | ~30-40 minutes | Not explicitly stated |
| Selectivity | High (SRM/MRM) | High (SRM/MRM) | Moderate to High (SIM) | Lower (potential for interferences) |
| Matrix Effects | Can be significant, requiring internal standards or matrix-matched calibration | Can be significant | Less prone to ion suppression than ESI-MS | Can be affected by co-eluting compounds |
Key Observations:
-
Sensitivity: UPLC-MS/MS and LC-MS/MS methods offer superior sensitivity with significantly lower LODs and LOQs compared to GC-MS and HPLC-DAD. This is critical for detecting trace amounts of this compound to ensure compliance with stringent regulatory limits.
-
Selectivity: The use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in MS/MS detection provides a high degree of selectivity, minimizing the risk of false positives from complex cosmetic matrices.
-
Matrix Effects: A notable challenge with LC-MS-based methods is the potential for ion suppression or enhancement from matrix components, which can affect accuracy. The low recovery observed for this compound in some studies highlights the importance of using appropriate calibration strategies, such as matrix-matched standards or isotopic internal standards, to compensate for these effects.
-
Alternative Methods: GC-MS is a viable alternative, particularly for volatile and semi-volatile allergens. However, it may require derivatization for polar analytes like this compound to improve chromatographic performance. HPLC with Diode-Array Detection (DAD) is a more accessible technique but lacks the sensitivity and selectivity of mass spectrometric methods, making it more suitable for screening at higher concentrations.
Experimental Protocols
UPLC-MS/MS Method for this compound in Cosmetics
This protocol is a synthesized example based on common practices reported in the literature.
a) Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add an appropriate internal standard solution.
-
Add 5 mL of a suitable organic solvent (e.g., methanol, acetonitrile).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.
b) UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Selected Reaction Monitoring (SRM). Specific precursor-to-product ion transitions for this compound would be monitored.
Alternative Method: GC-MS for Fragrance Allergens (including this compound)
This protocol is a generalized example based on published methods.
a) Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add an internal standard.
-
Add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Collect the upper organic layer and transfer it to a clean tube.
-
Repeat the extraction with another 5 mL of MTBE.
-
Combine the organic extracts and evaporate to a smaller volume under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection.
b) GC-MS Conditions
-
GC System: A gas chromatograph with a mass selective detector.
-
Column: A low-bleed capillary column (e.g., VF-5ms, 30m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A programmed temperature ramp, for example, from 60°C to 300°C.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow of the UPLC-MS/MS method for this compound analysis.
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound in cosmetics.
Caption: Logical relationship between analytical methods and performance metrics for this compound analysis.
References
- 1. Establishment of analytical methods for allergenic compounds in mouthwashes and sanitary napkins by ultra-high-performance liquid chromatography with tandem mass spectrometry -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens this compound and chlorothis compound in perfumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.regionh.dk [research.regionh.dk]
- 4. A liquid chromatography-mass spectrometric method for the determination of oak moss allergens this compound and chlorothis compound in perfumes. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Atranol Content in Evernia Species for Researchers and Drug Development Professionals
Atranol, a naturally occurring phenolic compound found in various lichens, has garnered significant interest within the scientific community due to its potential biological activities. This guide provides a comparative overview of this compound content in different Evernia species, with a focus on Evernia prunastri and its close relative Pseudevernia furfuracea. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential therapeutic applications.
Quantitative Comparison of Atranorin (B1665829) Content
This compound is primarily formed through the hydrolysis of its precursor, atranorin. Therefore, the atranorin content in lichen extracts is a direct indicator of the potential this compound yield. The following table summarizes the quantitative data on atranorin content in different Evernia and related species, as determined by various extraction and analytical methods. It is important to note that the concentration of atranorin can vary significantly depending on the solvent used for extraction, highlighting the critical role of methodology in comparative studies.
| Lichen Species | Extraction Solvent | Method of Analysis | Atranorin Content | Reference |
| Evernia prunastri | Hexane | HPLC | 61.04% of the extract | [1] |
| Evernia prunastri | Dichloromethane | HPLC | 44.46% of the extract | [1] |
| Evernia prunastri | Acetone | HPLC | 37.70% of the extract | [1] |
| Evernia prunastri | Methanol | HPLC | 19.72% of the extract | [1] |
| Pseudevernia furfuracea | Not Specified | HPLC | 0.11-0.19% of the thallus | [2] |
| Pseudevernia furfuracea | 70% Methanol | HPLC | Predominant constituent (97.2% of 3 identified compounds) | [3] |
Note: this compound itself is a known contact allergen and is often a degradation product of atranorin found in commercial extracts like oakmoss absolute, which is derived from Evernia prunastri.
Experimental Protocols
A standardized and reproducible methodology is crucial for the accurate quantification of atranorin in lichen samples. The following protocols for extraction and High-Performance Liquid Chromatography (HPLC) analysis are based on established methods in the field.
Atranorin Extraction Protocol
This protocol outlines a general procedure for the extraction of atranorin from lichen thalli.
-
Sample Preparation: Air-dry the lichen thalli and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate a known weight of the powdered lichen material in a suitable solvent (e.g., hexane, acetone, or acetonitrile) at room temperature. The choice of solvent will significantly impact the extraction efficiency of atranorin.[1]
-
The solid-to-solvent ratio should be optimized, for example, 1:10 (w/v).
-
Agitate the mixture for a specified period (e.g., 24 hours) to ensure thorough extraction.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid lichen material.
-
Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
-
-
Storage: Store the dried extract in a cool, dark, and dry place until further analysis.
High-Performance Liquid Chromatography (HPLC) Protocol for Atranorin Quantification
This protocol provides a framework for the quantitative analysis of atranorin in the prepared extracts.
-
Standard Preparation: Prepare a series of standard solutions of atranorin of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dissolve a precise amount of the dried lichen extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (with an acid modifier like 0.1% formic acid or phosphoric acid). A typical isocratic mobile phase could be acetonitrile/water (e.g., 80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 254 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Identify the atranorin peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of atranorin in the sample by using the calibration curve generated from the standard solutions.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Health and the Environment: A Comprehensive Guide to Atranol Disposal
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Atranol, a compound recognized for its potential as a skin and eye irritant and as a skin sensitizer, requires meticulous handling and disposal to mitigate risks to personnel and prevent environmental contamination.[1] Adherence to these procedural guidelines is essential for ensuring a safe and compliant laboratory environment.
Core Principles of this compound Disposal
This compound should be managed as a hazardous waste material. The fundamental principle is that this compound and any materials contaminated with it must not be disposed of in standard waste streams or discharged into the sanitary sewer system.[1] Instead, all this compound waste must be collected, clearly labeled, and managed through an institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal contractor.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Component | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat should be worn to prevent skin contact. |
Step-by-Step this compound Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound waste, encompassing the pure compound, contaminated labware, and solutions.
1. Waste Segregation and Container Selection:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, weighing papers, pipette tips, and contaminated PPE (such as gloves), must be collected in a dedicated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container, preferably constructed of a compatible plastic or glass. The container must be securely capped to prevent leakage and clearly labeled as "Hazardous Liquid Waste" with "this compound" and the approximate concentration specified. Do not pour this compound solutions down the drain.[1]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.
2. Decontamination of Empty Containers:
Empty containers that previously held this compound must be properly decontaminated before they can be considered for non-hazardous disposal.
-
Triple Rinse: The empty container should be rinsed three times with a suitable solvent in which this compound is soluble, such as ethanol (B145695) or another organic solvent.[2]
-
Collect Rinsate: The solvent rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: Once the container has been triple-rinsed and is completely dry, any labels indicating that it contained this compound should be defaced or removed. The container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
3. Storage of this compound Waste:
All containers of this compound waste must be stored in a designated and secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials. Ensure that all waste containers are kept closed except when adding waste.
4. Final Disposal:
The ultimate disposal of this compound waste must be conducted through your institution's EHS program or a licensed hazardous waste disposal company. These entities are equipped to handle and transport hazardous materials to an approved waste disposal facility, often utilizing high-temperature incineration for the destruction of organic compounds.
This compound Hazard and Disposal Summary
| Hazard Classification | Disposal Consideration |
| Skin Irritant (Category 2) | Wear appropriate PPE during handling and disposal. |
| Eye Irritant (Category 2) | Wear safety glasses or goggles. |
| Skin Sensitizer (Category 1) | Avoid all skin contact. |
| Harmful to Aquatic Life | Do not dispose of in the sewer system or general trash. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Atranol
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Atranol, a known skin sensitizer (B1316253). By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and a skin sensitizer (Category 1).[1] Exposure can lead to allergic contact dermatitis.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Prevents skin contact, irritation, and sensitization. Nitrile and neoprene offer good resistance to a range of chemicals.[5][6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes of this compound powder or solutions. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator | Recommended when handling this compound powder to minimize inhalation of airborne particles.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
Experimental Workflow
Step-by-Step Handling Protocol
-
Preparation :
-
Before handling this compound, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Weighing and Solution Preparation :
-
When weighing solid this compound, use a balance inside the chemical fume hood to contain any airborne particles.
-
Use a spatula for transfers and handle gently to avoid creating dust.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
-
Experimentation :
-
Conduct all experimental procedures involving this compound within the chemical fume hood.
-
Keep all containers with this compound tightly sealed when not in use.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container. Label as "Hazardous Waste - this compound". |
| Liquid this compound Waste | Collect in a designated, leak-proof, and clearly labeled container. Label as "Hazardous Waste - this compound" and specify the solvent. |
| Contaminated PPE | Dispose of gloves and other disposable PPE in a designated hazardous waste container immediately after use. |
| Contaminated Glassware | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous liquid waste. Then, wash the glassware according to standard laboratory procedures. |
All this compound waste should be disposed of through your institution's hazardous waste management program.[7][8][9][10][11] Do not pour this compound solutions down the drain.
Understanding the Hazard: Skin Sensitization
This compound is a known hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.
Mechanism of Skin Sensitization
The aldehyde group in this compound is believed to react with amino groups of proteins in the skin to form Schiff bases (imines). This modification of self-proteins marks them as foreign to the immune system, triggering an allergic cascade.
Quantitative Hazard Data
Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound. In the absence of a specific OEL, it is crucial to handle this compound with a high degree of caution and to minimize all routes of exposure.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following general principles should be applied when working with this compound:
-
Risk Assessment : Before beginning any new procedure, conduct a thorough risk assessment that considers the quantity of this compound being used, the potential for aerosol generation, and the duration of the experiment.
-
Containment : Utilize engineering controls such as chemical fume hoods as the primary means of containment.
-
Minimization : Use the smallest quantity of this compound necessary for the experiment.
-
Decontamination : Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent after each use. Collect the decontamination materials as hazardous waste.
By implementing these safety and handling procedures, researchers can confidently work with this compound while minimizing the risk of adverse health effects. This commitment to safety not only protects individuals but also fosters a culture of responsibility within the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of elicitation potential of chlorothis compound and this compound--2 allergens in oak moss absolute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. benchchem.com [benchchem.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
